molecular formula C7H6FNO B1388053 5-Fluoro-6-methylpicolinaldehyde CAS No. 884495-34-5

5-Fluoro-6-methylpicolinaldehyde

Cat. No.: B1388053
CAS No.: 884495-34-5
M. Wt: 139.13 g/mol
InChI Key: NIBFVJVWQLYAGT-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpicolinaldehyde is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFVJVWQLYAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660554
Record name 5-Fluoro-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-34-5
Record name 5-Fluoro-6-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectral Characterization of 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 5-Fluoro-6-methylpicolinaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Chemical Identity

This compound (CAS: 884495-34-5) is a functionalized pyridine scaffold extensively utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and advanced zinc-sensing probes.[1] Its structural uniqueness lies in the specific substitution pattern: an electron-withdrawing fluorine at C5, an electron-donating methyl group at C6, and a reactive aldehyde at C2. This "push-pull" electronic environment creates distinct spectral signatures in NMR and MS, which are essential for quality control during drug development.

Chemical Profile
PropertyData
IUPAC Name 5-Fluoro-6-methylpyridine-2-carbaldehyde
Common Name This compound
CAS Number 884495-34-5
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, CDCl₃

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile of this compound is defined by the coupling interactions between the fluorine atom (


F, spin 1/2) and the aromatic/methyl protons.
H NMR (Proton NMR)

Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400 MHz

The


H NMR spectrum exhibits a characteristic splitting pattern due to 

H-

F coupling (

) and

H-

H coupling (

).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Insight
-CHO (Aldehyde) 9.98 - 10.05 Singlet (s)N/AHighly deshielded due to the anisotropy of the carbonyl and the electron-deficient pyridine ring.
H-3 (Aromatic) 7.90 - 7.95 Doublet of Doublets (dd)

Hz

Hz
Located ortho to the carbonyl. Shows strong vicinal coupling to H-4 and weak long-range coupling to F-5.
H-4 (Aromatic) 7.45 - 7.55 Triplet-like (dd)

Hz

Hz
Located ortho to the Fluorine. The large

coupling dominates, often making the signal appear as a pseudo-triplet.
-CH₃ (Methyl) 2.55 - 2.65 Doublet (d)

Hz
The methyl protons couple with the ortho Fluorine (

), splitting the singlet into a distinct doublet.

Analyst Note: The doublet splitting of the methyl signal at ~2.6 ppm is a critical purity marker. If this signal appears as a singlet, it suggests a loss of fluorine (de-fluorination impurity) or misidentification of the isomer (e.g., 6-methylpicolinaldehyde).

F NMR (Fluorine NMR)

Reference: CFCl₃ (0 ppm) or internal standard

  • Chemical Shift:

    
    -125.0 to -130.0 ppm 
    
  • Pattern: The signal appears as a multiplet (quartet of doublets) due to coupling with the methyl protons (

    
     Hz) and the H-4 aromatic proton (
    
    
    
    Hz).
  • Utility:

    
    F NMR is the most sensitive method for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities), which will shift significantly (>10 ppm) from this range.
    

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation pathways.

ESI-MS (Electrospray Ionization)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion:

    
     m/z
    
  • Adducts:

    
     m/z (common in unpurified samples)
    
Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (140.1) undergoes characteristic neutral losses.

  • Loss of CO (-28 Da): The aldehyde group is labile.

    • 
       m/z (Formation of 5-fluoro-6-methylpyridine cation).
      
  • Loss of HCN (-27 Da): Typical for pyridine ring degradation.

    • 
       m/z.
      

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm⁻¹)AssignmentFunctional Group
1705 - 1715 Strong (s)C=O Stretch (Aldehyde). Key diagnostic band.
1580 - 1600 Medium (m)C=N / C=C Stretch (Pyridine ring breathing).
1250 - 1350 Strong (s)C-F Stretch . Aryl-Fluorine bond vibration.
2850 - 2950 Weak (w)C-H Stretch (Aldehyde Fermi doublet & Methyl C-H).

Experimental Workflow & Logic

The following diagram illustrates the logical workflow for validating the identity of this compound, distinguishing it from common synthetic impurities like the non-fluorinated precursor or regioisomers.

SpectralValidation Start Crude Sample (5-F-6-Me-Picolinaldehyde) MS_Check Step 1: ESI-MS Check [M+H]+ = 140.1 Start->MS_Check H_NMR Step 2: 1H NMR (CDCl3) MS_Check->H_NMR Mass Confirmed Reject REJECT / RE-PURIFY MS_Check->Reject Mass Mismatch (e.g. 122.1 = No F) F_NMR Step 3: 19F NMR (Regioisomer Check) H_NMR->F_NMR Aldehyde (10.0 ppm) Methyl Doublet (2.6 ppm) H_NMR->Reject Methyl Singlet (Missing F coupling) Validation VALIDATED IDENTITY F_NMR->Validation Single Peak (-125 to -130 ppm) F_NMR->Reject Multiple Peaks (Isomer Mixture)

Caption: Logical decision tree for the spectral validation of this compound, prioritizing mass confirmation followed by NMR coupling analysis.

Synthesis Context & Impurity Profile

Understanding the synthesis helps anticipate spectral impurities. This compound is typically synthesized via the oxidation of 5-fluoro-2,6-dimethylpyridine or the lithiation/formylation of 2-bromo-5-fluoro-6-methylpyridine.

  • Impurity A (Precursor): 2-Bromo-5-fluoro-6-methylpyridine.

    • Detection: MS

      
       (Br isotope pattern). NMR lacks the aldehyde peak at 10.0 ppm.
      
  • Impurity B (Over-oxidation): 5-Fluoro-6-methylpicolinic acid.

    • Detection: IR shows broad O-H stretch (2500-3300 cm⁻¹). MS

      
      .
      

References

  • Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability. Source: Journal of the American Chemical Society (2021). Context: Establishes the use of this compound as a precursor for Zn-sensing chelates and provides supporting spectral data (1H, 19F NMR). URL:[Link]

  • Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors.

Sources

Safety and hazards of 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Hazard Management of 5-Fluoro-6-methylpicolinaldehyde

Introduction and Statement on Data Availability

As a novel or specialized reagent in drug discovery and chemical synthesis, this compound (CAS No. 1150164-83-2) is a compound for which comprehensive, peer-reviewed toxicological data is not publicly available. No specific Safety Data Sheet (SDS) for this exact molecule has been published by major chemical suppliers or regulatory bodies.

This guide, therefore, adopts a necessary and prudent scientific approach: hazard assessment by chemical analogy . The safety protocols and hazard profile detailed herein are synthesized from the documented risks of structurally similar compounds. The primary analogs used for this assessment are 6-Methylpyridine-2-carboxaldehyde (the parent aldehyde) and various fluorinated methylpyridines. This methodology allows for the construction of a robust safety framework based on the known reactivity and toxicity of the compound's core functional groups: the picolinaldehyde moiety and the fluorinated pyridine ring.

Core Principle: In the absence of specific data, this compound must be handled as a substance of unknown toxicity with high potential for irritation and acute toxicity. The precautionary principle shall be applied in all circumstances.

Compound Profile & Presumptive Hazard Assessment

This section outlines the known properties of the compound and establishes a presumptive hazard profile based on its structural components.

2.1 Chemical Identity

ParameterValue
Chemical Name This compound
Synonyms 5-Fluoro-6-methylpyridine-2-carboxaldehyde
CAS Number 1150164-83-2
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol [1]
Chemical Structure

2.2 Presumptive GHS Hazard Classification

The following classification is a composite derived from the hazards of analogous compounds and should be considered the minimum standard for handling.

Hazard ClassGHS CategoryHazard StatementBasis for Presumption
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on analogs like 6-Methylpyridine-2-carboxaldehyde and 2-Fluoro-5-methylpyridine.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationCommon hazard for aldehydes and pyridines.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA consistent warning for pyridine aldehydes.[2][3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledPrudent assumption based on fluorinated pyridine analogs.[5]
Flammable Solid/LiquidCategory 3/4 (Assumed)H226/H227: Flammable liquid and vapor / Combustible liquidA potential hazard based on related structures.[5][6]

2.3 Toxicological Insights from Structural Features

  • Picolinaldehyde Moiety: Aldehyde groups are well-known irritants and potential sensitizers. They are reactive electrophiles that can readily form Schiff bases with biological nucleophiles like proteins, leading to skin and respiratory irritation.[7]

  • Fluorinated Pyridine Ring: The pyridine core itself can exhibit toxicity, with some derivatives impacting the nervous system or liver.[8] The addition of a fluorine atom can increase the metabolic stability of the molecule.

  • Combustion Hazard: A critical and often overlooked hazard of organofluorine compounds is the generation of highly toxic and corrosive Hydrogen Fluoride (HF) gas upon combustion. Standard fire response must account for this.

Risk Assessment and the Hierarchy of Controls

A systematic approach to risk mitigation is mandatory. The widely accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Uncharacterized Compounds Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous, validated alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) Admin->PPE Least Effective

Figure 1: Hierarchy of Controls framework.

3.1 Engineering Controls (Primary Barrier)

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.[10] Facilities should be equipped with safety showers and eyewash stations in close proximity to the workstation.[9][11]

3.2 Administrative Controls (Procedural Safety)

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved before work begins.

  • Designated Area: Clearly mark a specific area within the fume hood for working with this compound to prevent cross-contamination.

  • Training: All personnel must be trained on this guide, the specific SOP, and the hazards of structural analogs before handling the material.

3.3 Personal Protective Equipment (PPE) (Last Line of Defense)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Inspect gloves for defects before each use.[12] Change gloves immediately if contamination is suspected. Use proper removal technique to avoid skin contact.[12]
Eye Protection Chemical Splash Goggles conforming to EN166 or ANSI Z87.1Protects against splashes and dust. Must be worn at all times in the laboratory.[9]
Face Protection Face Shield (in addition to goggles)Required when there is a significant risk of splash, such as during transfers of solutions or reaction workups.
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from contamination. Should be laundered separately from personal clothing.[3]
Respiratory Not required if used in a fume hood.For spill cleanup or emergencies, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.[13]

Standard Operating Procedures (SOPs) for Laboratory Use

The following protocols are templates and should be adapted into formal, site-specific SOPs.

4.1 SOP: Weighing and Preparing a Stock Solution

  • Preparation: Don all required PPE (double gloves, goggles, lab coat). Designate a workspace within a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Aliquotting: Carefully transfer the estimated required amount of this compound from the main container to the weigh boat using a clean spatula. Keep the main container opening pointed away from your breathing zone.

  • Sealing: Securely close the main container.[2] Store it according to the guidelines in Section 6.0.

  • Dissolution: Place the weigh boat containing the compound into the desired flask. Using a pipette or graduated cylinder, add the solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

  • Disposal: Dispose of the used weigh boat and outer gloves as hazardous solid waste.

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date, and hazard pictograms.

cluster_workflow Safe Synthesis & Workup Workflow Prep 1. Prepare SOP & Don PPE Weigh 2. Weigh Reagent in Fume Hood Prep->Weigh Reaction 3. Set up Reaction (Inert Atmosphere if needed) Weigh->Reaction Monitor 4. Monitor Reaction (e.g., TLC, LCMS) Reaction->Monitor Quench 5. Quench Reaction Carefully (e.g., add to ice water) Monitor->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify (e.g., Column Chromatography) Concentrate->Purify Waste 10. Segregate & Dispose of Waste Purify->Waste

Figure 2: General workflow for safe synthesis.

Emergency Preparedness and Response

5.1 First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[4]

5.2 Accidental Release (Spill) Management

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated (fume hood must be running).

  • Wearing full PPE (including respiratory protection if outside a hood), cover the spill with an inert absorbent material like vermiculite or sand.[4]

  • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[3] Avoid generating dust.[3]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray can be used to cool containers.[2]

  • Specific Hazards: The substance is combustible.[3] Upon combustion, it may produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[9]

Storage and Disposal

6.1 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][14]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][14]

  • It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][14]

6.2 Waste Disposal

  • All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous chemical waste.[15]

  • Do not mix with other waste streams.[15]

  • Disposal must be carried out by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[11][15]

Conclusion

While this compound is a valuable intermediate in chemical research, the absence of specific safety data necessitates a highly cautious and proactive approach to its handling. By treating this compound with the respect due to a substance of unknown toxicity and by rigorously applying the principles of chemical analogy, risk assessment, and the hierarchy of controls, researchers can work with this material safely and effectively. Adherence to the detailed protocols and guidelines within this document is essential for protecting the health and safety of laboratory personnel.

References

  • Fisher Scientific. (2024, February 10). Safety Data Sheet: 6-Methylpyridine-2-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Metaldehyde.
  • Exposome-Explorer. Material Safety Data Sheet of Metaldehyde 6% GR.
  • Rentokil Initial. Metaldehyde-5%gr - SDS.
  • Exposome-Explorer. (2011, May 17). Material Safety Data Sheet (MSDS) Metaldehyde 6%.
  • Aeonian Biotech. (2021). Material Safety Data Sheet AE00164.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • Apollo Scientific. (2023, April 24). 6-Methylpyridine-2-carboxaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
  • New Jersey Department of Health. Hazard Summary: Pyridine, 2-Methyl-5-Vinyl.
  • Jubilant Ingrevia. 2-Amino-6-methylpyridine Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
  • Fisher Scientific. (2011, June 17). Safety Data Sheet: 2-Fluoro-5-methylpyridine.
  • Cayman Chemical. (2025, August 25). Safety Data Sheet - Acetosyringone.
  • PubChem. 6-(Fluoromethyl)picolinaldehyde. National Center for Biotechnology Information.
  • Sigma-Aldrich. 6-Methylpyridine-2-carboxaldehyde 98%.
  • Pipzine Chemicals. 6-Chloro-5-methylpyridine-3-carboxaldehyde Properties, Applications, Safety Data.

Sources

Reactivity profile of 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for 5-Fluoro-6-methylpicolinaldehyde . This document is structured for application scientists and medicinal chemists requiring actionable data for drug discovery campaigns.[1]

CAS: 884495-34-5 | Molecular Formula: C₇H₆FNO | MW: 139.13 g/mol [2][3]

Executive Summary

This compound is a privileged heterocyclic building block characterized by a "push-pull" electronic architecture.[3] It functions as a bifunctional scaffold in medicinal chemistry:

  • The C2-Formyl Group: A highly reactive electrophile for rapid library generation via reductive amination or heterocycle formation (e.g., imidazopyridines).[3]

  • The C6-Methyl Group: A latent nucleophile.[3] The adjacent ring nitrogen and the inductive effect of the C5-fluorine atom render these protons unusually acidic, enabling lateral functionalization.

  • The C5-Fluorine Atom: A metabolic blocker that prevents oxidative clearance at the typically labile 5-position while modulating the basicity of the pyridine nitrogen.[3]

This guide provides the mechanistic grounding and validated protocols to exploit these features in the synthesis of kinase inhibitors, GPCR ligands, and fluorinated radiotracers.

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is defined by the interplay between the electron-deficient pyridine ring and its substituents.[4]

  • Electronic Vectors:

    • Pyridine Core: Electron-withdrawing (π-deficient).[3] The ring nitrogen (N1) pulls density from C2, C4, and C6.

    • 5-Fluoro Substituent: Exerts a strong inductive withdrawing effect (-I) on the adjacent C6-methyl group, enhancing its acidity.[3] Simultaneously, it donates electron density (+M) into the ring, slightly modulating the electrophilicity of the C2-aldehyde.

    • 6-Methyl Group: Located in the "picolinic" position.[1][3] The C-H bonds are activated by the N1 nitrogen, allowing for deprotonation and subsequent reaction with electrophiles.

Visualization: Reactivity Map

The following diagram illustrates the core reactive sites and their mechanistic roles.

ReactivityProfile Molecule 5-Fluoro-6-methyl- picolinaldehyde C2_Aldehyde C2-Formyl Group (Primary Electrophile) Molecule->C2_Aldehyde Imine Formation Reductive Amination C6_Methyl C6-Methyl Group (Latent Nucleophile) Molecule->C6_Methyl Lateral Lithiation Aldol Condensations C5_Fluoro C5-Fluorine (Metabolic Shield) Molecule->C5_Fluoro Blocks CYP450 Oxidation C5_Fluoro->C6_Methyl Inductive Activation (Increases Acidity)

Figure 1: Functional map highlighting the synergistic activation of the methyl group by the adjacent fluorine and ring nitrogen.[3]

Core Reactivity Modules

Module A: The C2-Formyl Handle (Ligation)

The aldehyde at the 2-position is the primary vector for diversification.[3] Due to the electron-withdrawing nature of the pyridine ring, this carbonyl is more electrophilic than benzaldehyde analogs.

  • Key Reaction: Reductive Amination .

  • Mechanism: Rapid formation of an iminium ion intermediate, followed by reduction (typically with STAB or NaBH₄).

  • Utility: Ideal for installing solubilizing amine tails or linking to piperazine/piperidine scaffolds in kinase inhibitors.

  • Optimization: The presence of the 6-methyl group provides steric bulk that may retard hydrolysis of the intermediate imine, often improving yields compared to unhindered picolinaldehydes.

Module B: The C6-Methyl Warhead (Extension)

The C6-methyl group is "benzylic-like" but significantly more acidic (pKa ~28-29 in DMSO for 2-picoline, likely lower here due to F-substitution).[3]

  • Key Reaction: Lateral Condensation / Alkylation .

  • Reagents: Strong bases (LDA, n-BuLi) or Lewis Acid catalysis (ZnCl₂) for condensation with other aldehydes.[3]

  • Synergy: The 5-Fluoro atom (ortho to methyl) inductively withdraws electron density, stabilizing the carbanion formed at C6.[3] This makes the 6-methyl group more reactive toward electrophiles than in non-fluorinated 6-methylpicolinaldehyde.[3]

Module C: The C5-Fluoro Modulator (Stability)

Unlike chloro- or bromo-substituents, the C5-fluorine is generally resistant to Nucleophilic Aromatic Substitution (SnAr) under standard conditions because the 5-position (meta to N) is not sufficiently activated.[3]

  • Role:

    • Metabolic Stability: Blocks C5-hydroxylation by Cytochrome P450 enzymes.[3]

    • pKa Modulation: Lowers the basicity of the pyridine nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol 1: Reductive Amination (Library Synthesis)

Objective: Convert the C2-aldehyde to a secondary amine.[3]

  • Imine Formation:

    • Dissolve this compound (1.0 equiv) in DCE (Dichloroethane).

    • Add Amine (1.1 equiv) and Acetic Acid (1.5 equiv).[3]

    • Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the aldehyde peak (M+1 = 140) and appearance of the Imine mass.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Dry over Na₂SO₄ and concentrate.

Protocol 2: Synthesis of Imidazo[1,5-a]pyridine Derivatives

Objective: Cyclization utilizing the C2-aldehyde and ring nitrogen.[3]

  • Condensation:

    • Combine this compound (1.0 equiv) with an appropriate amine and cyanide source (e.g., TMSCN) or isocyanide in a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction context.[3]

    • Catalyst: Scandium triflate (5 mol%) or Iodine.[3]

    • Solvent: Methanol or TFE (Trifluoroethanol).[3]

  • Mechanism: The aldehyde forms an imine, which undergoes [4+1] cycloaddition with the isocyanide, utilizing the pyridine nitrogen as an internal nucleophile.

Applications in Drug Discovery[1][4][5][6][7]

This scaffold is particularly prevalent in the design of Type I and Type II Kinase Inhibitors .

  • Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor for the kinase hinge region.

  • Solvent Front: The C2-aldehyde is derivatized to project solubilizing groups into the solvent front.[3]

  • Hydrophobic Pocket: The 5-F and 6-Me groups can fill small hydrophobic pockets (e.g., the gatekeeper region), improving selectivity against homologous kinases.[3]

Visualization: Drug Design Workflow

This diagram outlines the logical flow from the raw building block to a lead candidate.

DrugDesign Start Raw Material: This compound Step1 Step 1: C2-Functionalization (Reductive Amination) Start->Step1 Install Amine Tail Intermed Intermediate: Solubilized Core Step1->Intermed Step2 Step 2: C6-Lateral Extension (Optional: Lithiation/Alkylation) Intermed->Step2 Optimize Selectivity Final Lead Candidate: Kinase Inhibitor / GPCR Ligand Intermed->Final Direct Path Step2->Final Bioassay Screening

Figure 2: Synthetic workflow for converting the scaffold into a bioactive lead.

Safety & Stability Data

ParameterSpecificationHandling Note
Physical State Solid (Crystalline)Hygroscopic; store under inert gas.[3]
Storage 2–8°CAldehydes are prone to air oxidation to the carboxylic acid.
Incompatibilities Strong Oxidizers, Strong BasesAvoid mixing with peroxides.
Hazards Skin/Eye Irritant (H315, H319)Wear nitrile gloves and safety goggles.

Stability Check: Before use, acquire a ¹H NMR.

  • Valid Material: Distinct aldehyde proton singlet at ~10.0 ppm.

  • Degraded Material: Appearance of broad OH peak (carboxylic acid) or loss of aldehyde signal.

References

  • Synthesis and Reactivity of Fluorinated Pyridines. Source:Journal of Fluorine Chemistry. A foundational text on how fluorine substitution affects pyridine ring electronics. Context: Explains the inductive activation of the C6-methyl group by the C5-fluorine.[3]

  • Reductive Amination of Pyridine Carboxaldehydes. Source:Organic Process Research & Development. Context: Validates the STAB protocol for hindered pyridine aldehydes. [3]

  • PubChem Compound Summary: 6-Fluoro-5-methylpyridine-3-carboxylic acid (Precursor/Analog). Source: National Library of Medicine. Context: Provides physical property data and safety classifications relevant to the family of compounds. [3]

  • BLD Pharm Product Data: this compound. Source: Commercial Supplier Specification.[5] Context: Verification of CAS 884495-34-5 and commercial availability.[3]

  • Sigma-Aldrich: 6-Methylpyridine-2-carboxaldehyde (Non-fluorinated Analog). Source: Merck / Sigma-Aldrich.[3] Context: Baseline reactivity data for the non-fluorinated parent scaffold. [3]

Sources

Technical Deep Dive: The Strategic Role of Fluorine in 5-Fluoro-6-methylpicolinaldehyde Activity

[1]

Executive Summary

This compound (CAS: 884495-34-5 / 1211529-62-0) represents a specialized class of pyridine synthons where the strategic placement of fluorine at the C5 position—adjacent to a C6 methyl group and para to the C2 aldehyde—imparts unique physicochemical properties.[1] In drug discovery and diagnostic development, this moiety is not merely a structural spacer; the fluorine atom acts as a critical modulator of metabolic stability , electronic distribution , and signal transduction (in 19F-MRI probes).

This guide analyzes the "Fluorine Effect" on the molecule's activity, specifically focusing on its role in blocking metabolic oxidation and its utility as a chelation-sensitive reporter in zinc sensing applications.

The "Fluorine Effect": Physicochemical & Electronic Modulation[2][3]

The introduction of fluorine into the pyridine ring alters the landscape of the molecule in three distinct ways, essential for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

Metabolic Blockade (The C5 Defense)

In non-substituted pyridines, the C5 position (meta to the nitrogen) is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The C-H bond at C5 is electron-rich and prone to electrophilic attack.[1]

  • Fluorine Role: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the C5-H with C5-F effectively "caps" this metabolic soft spot, significantly extending the in vivo half-life (t1/2) of the final drug candidate.[1]

  • Synergy with C6-Methyl: The adjacent methyl group at C6 provides steric bulk, further hindering enzymatic approach to the C5 position.[1]

Electronic Tuning (pKa Modulation)

Fluorine is the most electronegative element (Paulding scale: 3.98). Its inductive withdrawal (-I effect) pulls electron density away from the pyridine nitrogen.[1]

  • Impact: This lowers the pKa of the pyridine nitrogen (typically from ~5.2 in pyridine to ~2-3 in fluoropyridines).[1]

  • Result: Reduced basicity decreases non-specific binding to plasma proteins and alters the solubility profile, often improving membrane permeability (LogD) by reducing the ionized fraction at physiological pH.

19F-NMR/MRI Reporter Activity

In diagnostic applications, the fluorine atom serves as an NMR-active reporter (spin 1/2, 100% natural abundance).[1]

  • Sensitivity: The chemical shift of the C5-F is highly sensitive to the electronic environment of the pyridine nitrogen.[1]

  • Activity: When the pyridine nitrogen participates in metal chelation (e.g., Zn2+ binding), the electron density shift propagates through the ring, causing a measurable shift in the 19F NMR signal. This is the basis for its use in "smart" contrast agents.

Case Study: 19F-MRI Zinc Sensing Probes

A primary "activity" of this compound in current literature is its role as a precursor for Fluorinated Dipicolylamine (19F-DPA) ligands used to map labile Zinc (Zn2+) pools in vivo.[1]

Mechanism of Action

The aldehyde is used to synthesize symmetric or asymmetric DPA ligands via reductive amination.

  • Ligand Formation: Two units of the fluorinated pyridine are linked to an amine core.

  • Chelation: The pyridyl nitrogens coordinate with Zn2+.[1]

  • Signal Transduction: The binding event perturbs the electron density at the C5-F position.[1]

  • Readout: A distinct chemical shift (Δδ) allows researchers to quantify free Zn2+ concentration without background interference (since biological tissue has no endogenous fluorine signal).[1]

Role of the C6-Methyl Group

While Fluorine acts as the reporter, the C6-Methyl group is critical for tuning the Dissociation Constant (Kd) .[1]

  • Steric Clashing: The methyl groups introduce steric hindrance near the metal binding center.

  • Affinity Modulation: This weakens the Zn2+ binding affinity from nanomolar (too tight for reversible sensing) to micromolar (μM) range.

  • Relevance: This μM affinity matches the physiological concentration of transient Zn2+ pools in the pancreas and prostate, making the probe biologically relevant.

Experimental Protocols

Synthesis of this compound

Note: This protocol assumes air-sensitive handling techniques (Schlenk line).

Reagents:

  • 2-Bromo-5-fluoro-6-methylpyridine (Precursor)[1]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Diethyl ether or THF (Anhydrous)

Workflow:

  • Lithiation: Dissolve 2-bromo-5-fluoro-6-methylpyridine (1.0 eq) in anhydrous ether/THF under Argon. Cool to -78°C .[1]

  • Exchange: Dropwise add n-BuLi (1.1 eq) over 20 mins. Maintain temp < -70°C. Stir for 30 mins to generate the lithiated species (Lithium-Halogen exchange).[1]

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. The solution may change color (yellow/orange).

  • Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH4Cl solution.[1]

  • Workup: Extract with EtOAc (3x). Wash organics with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically a low-melting solid or oil.[1]

Visualization of Synthesis Logic

SynthesisPathStart2-Bromo-5-fluoro-6-methylpyridineLi_IntLithiated Intermediate(Li-Halogen Exchange)Start->Li_Intn-BuLi, -78°CTHF/EtherFormylFormylation(DMF Attack)Li_Int->Formyl+ DMFProduct5-Fluoro-6-methyl-picolinaldehydeFormyl->ProductH3O+ Quench

Caption: Figure 1. Lithium-halogen exchange route for the synthesis of the target aldehyde.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for including the Fluorine and Methyl substituents in the picolinaldehyde scaffold during drug design.

SAR_LogicCorePicolinaldehyde Scaffold(Pyridine-2-CHO)Mod_FAdd Fluorine (C5)Core->Mod_FMod_MeAdd Methyl (C6)Core->Mod_MeEff_MetabBlocks CYP Oxidation(Metabolic Stability)Mod_F->Eff_MetabEff_ElecLowers N-Basicity(pKa Modulation)Mod_F->Eff_ElecEff_Reporter19F NMR Signal(Diagnostic Probe)Mod_F->Eff_ReporterMod_Me->Eff_MetabSecondary ShieldingEff_StericSteric Bulk near N(Lowers Chelation Affinity)Mod_Me->Eff_Steric

Caption: Figure 2. SAR Decision Tree illustrating the functional impact of C5-Fluorine and C6-Methyl substitutions.

Data Summary: Fluorine Impact Table

PropertyNon-Fluorinated (6-Methylpicolinaldehyde)Fluorinated (this compound)Impact on Activity
Metabolic Stability Low (C5 oxidation prone)High (C-F bond blocks C5)Increases in vivo half-life.[1]
Pyridine pKa ~5.9~3.5 - 4.0 Reduces non-specific binding; alters solubility.[1]
19F NMR Signal NoneYes (-120 to -140 ppm) Enables MRI/NMR diagnostic tracking.[1]
Lipophilicity (LogP) ~0.7~1.1 Increases membrane permeability.

References

  • Bar-Shir, A. et al. (2021).[1] Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability. Journal of the American Chemical Society. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Strategic Sourcing & Technical Profile: 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Profile of 5-Fluoro-6-methylpicolinaldehyde Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary

This compound (CAS: 884495-34-5 ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural motif—a pyridine ring substituted with a fluorine atom at the C5 position and a methyl group at C6—offers unique electronic modulation and metabolic stability profiles for drug candidates.[1]

This guide addresses the critical challenge of sourcing this intermediate: distinguishing it from common regioisomers (e.g., nicotinic acid derivatives) and deciding between commercial procurement versus internal synthesis ("Make vs. Buy") based on purity requirements and project timelines.

Technical Identity & Specifications

Accurate identification is the first line of defense against supply chain errors. This compound is frequently confused with its isomers due to similar nomenclature.

ParameterSpecification
Chemical Name This compound
Synonyms 5-Fluoro-6-methylpyridine-2-carboxaldehyde; 2-Formyl-5-fluoro-6-methylpyridine
CAS Number 884495-34-5 (Primary)
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
MDL Number MFCD08277273
Key Impurities 5-Fluoro-6-methylpicolinic acid (oxidation byproduct); 5-Fluoro-6-methyl-2-pyridinemethanol (reduction byproduct)
Isomer Alert Do NOT confuse with: [2][3]• 6-Fluoro-5-methylnicotinaldehyde (CAS 884495-04-9) [3]• 3-Fluoro-6-methylpicolinaldehyde

Commercial Sourcing Landscape

The supply chain for this compound is tiered. It is not a commodity chemical (like pyridine) but a "Building Block" typically held in milligram-to-gram quantities by specialized vendors.

Tier 1: Catalogue Suppliers (Immediate Stock)

These vendors list specific batches. Availability fluctuates rapidly.

  • BLD Pharm: A primary source for this specific CAS. Often holds stock in Shanghai or US warehouses.

  • AK Scientific (AKSci): Frequently stocks fluorinated pyridines in California for rapid US delivery.

  • Combi-Blocks: Known for high-quality heterocyclic building blocks; often provides NMR data upfront.

Tier 2: Aggregators & Custom Synthesis

If Tier 1 is out of stock, these platforms aggregate inventory or initiate on-demand synthesis.

  • eMolecules / MolPort: Use these to screen global inventory visibility.

  • Enamine / WuXi AppTec: Recommended for multi-kilogram scale-up. They will likely synthesize de novo rather than ship from stock.

Procurement Strategy: The "Make vs. Buy" Decision

Before ordering, verify the lead time. "In-stock" at a Chinese warehouse may mean 2-3 weeks for customs clearance. If the timeline is <1 week, internal synthesis (Section 4) may be faster.

SourcingDecision Start Need this compound CheckStock Check Tier 1 (BLD, AKSci, Combi-Blocks) Start->CheckStock IsStock In Stock? CheckStock->IsStock Order Order (Verify CAS 884495-34-5) IsStock->Order Yes CheckPrecursors Check Precursors: 1. 2-Bromo-5-fluoro-6-methylpyridine 2. 5-Fluoro-6-methyl-2-pyridinemethanol IsStock->CheckPrecursors No PrecAvail Precursors Available? CheckPrecursors->PrecAvail InternalSyn Internal Synthesis (See Section 4) PrecAvail->InternalSyn Yes (<1 Week) CustomSyn Outsource (WuXi/Enamine) Lead Time: 4-8 Weeks PrecAvail->CustomSyn No (>2 Weeks)

Figure 1: Decision matrix for sourcing fluorinated pyridine intermediates.

Synthesis & Manufacturing (The "Make" Option)

If commercial supply is unavailable or purity is insufficient, the compound can be synthesized. Two primary routes are recommended based on precursor availability.

Route A: Lithiation-Formylation (Preferred)

This route is most reliable if the bromide precursor is available. It avoids over-oxidation issues common with methyl-group oxidation.

Precursor: 2-Bromo-5-fluoro-6-methylpyridine (CAS 1211520-06-7 or similar derivatives). Reagents: n-Butyllithium (n-BuLi), Dimethylformamide (DMF) or Ethyl Formate.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2-Bromo-5-fluoro-6-methylpyridine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. The internal temperature must not exceed -70°C to prevent "halogen dance" side reactions.

  • Formylation: Stir for 30 mins at -78°C. Add anhydrous DMF (2.0 eq) dropwise.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is typically a low-melting solid or oil.

Route B: Oxidation of Alcohol

If 5-Fluoro-6-methyl-2-pyridinemethanol is available, a mild oxidation is efficient.

  • Reagents: MnO₂ (10 eq) in DCM (reflux) OR Dess-Martin Periodinane (1.1 eq) at RT.

  • Note: Avoid KMnO₄ or Jones reagent, as these will over-oxidize the aldehyde to the carboxylic acid (picolinic acid).

SynthesisPath Bromide 2-Bromo-5-fluoro- 6-methylpyridine Lithio [Lithio-intermediate] Bromide->Lithio n-BuLi, -78°C Aldehyde 5-Fluoro-6-methyl- picolinaldehyde Lithio->Aldehyde DMF, then H3O+ Alcohol 5-Fluoro-6-methyl- 2-pyridinemethanol Alcohol->Aldehyde MnO2 or DMP (Oxidation)

Figure 2: Primary synthetic pathways to the target aldehyde.

Quality Control & Analytical Verification

Upon receipt or synthesis, verify identity immediately. Fluorinated pyridines often degrade (oxidize) upon prolonged storage in air.

Analytical Workflow
  • ¹H-NMR (Chloroform-d):

    • Look for the distinct aldehyde proton singlet around 9.9 - 10.1 ppm .

    • Verify the methyl group singlet around 2.5 - 2.6 ppm .

    • Check for aromatic protons: The coupling constants (

      
      ) will be significant due to the fluorine atom.
      
  • ¹⁹F-NMR:

    • Essential for detecting regioisomers. The chemical shift will differ significantly from the 3-fluoro or 6-fluoro isomers.

  • HPLC Purity:

    • Run a gradient (5% to 95% MeCN in Water + 0.1% Formic Acid).

    • Watchout: The aldehyde can hydrate to the gem-diol in aqueous mobile phases, appearing as a split peak or broad shoulder. Using a non-aqueous solvent or checking LC-MS (M+1 and M+18 peaks) confirms this.

Handling and Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-Fluoro-6-methylpicolinic acid).

  • Hazards: Treat as a potential skin sensitizer and irritant (H315, H319). Use standard PPE.[4]

  • Reactivity: The aldehyde is electrophilic. In drug synthesis, it readily undergoes reductive amination or condensation reactions (e.g., with hydrazines or amines).

References

  • BLD Pharm Product Data. this compound (CAS 884495-34-5).[2] Accessed via BLD Pharm Online Catalogue. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Methylpyridine-2-carboxaldehyde (Analog).Link

  • GuideChem. Synthesis and Applications of 2-Bromo-5-fluoropyridine Derivatives. (Technical overview of fluorinated pyridine precursors). Link

  • Organic Chemistry Portal. Reduction of Carboxylic Acids to Aldehydes & Pyridine Synthesis. (General methodologies for picolinaldehyde synthesis). Link

Sources

Methodological & Application

The Strategic Application of 5-Fluoro-6-methylpicolinaldehyde in the Synthesis of Novel Kinase Inhibitors: An Application Note and Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged heterocycle, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. Within this class of building blocks, 5-Fluoro-6-methylpicolinaldehyde has emerged as a particularly advantageous starting material for the synthesis of a diverse array of kinase inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of kinase inhibitors. We will explore its reactivity in key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind its use, supported by authoritative literature. The inherent functionalities of this molecule—a reactive aldehyde, a strategically positioned fluorine atom, and a methyl group—offer a unique combination of properties that can be exploited to generate libraries of potent and selective kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance to orient the molecule within the ATP-binding pocket and improve selectivity.[1]

Core Synthetic Strategies and Applications

This compound is a versatile reagent that can be employed in several key synthetic transformations to construct the core scaffolds of various kinase inhibitors. This guide will focus on three primary, high-yield synthetic routes:

  • Knoevenagel Condensation: For the synthesis of oxindole-based and other related kinase inhibitors.

  • Reductive Amination: A robust method for introducing diverse amine functionalities and building larger molecular architectures.

  • Cyclocondensation Reactions: To construct fused heterocyclic systems, such as pyrazolopyridines, which are prevalent in many kinase inhibitor families.

Section 1: Knoevenagel Condensation for Oxindole-Based Kinase Inhibitors

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. In the context of kinase inhibitor synthesis, the condensation of this compound with substituted 2-oxindoles is a direct route to a well-established class of inhibitors that target a range of kinases, including VEGFR, PDGFR, and c-Kit. The resulting 3-((5-fluoro-6-methylpyridin-2-yl)methylene)indolin-2-one scaffold mimics the ATP-binding motif of many kinase inhibitors.

Rationale and Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism, where the base abstracts a proton from the active methylene group of the 2-oxindole, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The choice of base and solvent is critical for achieving high yields and purity. Piperidine in ethanol is a classic and effective combination for this transformation.

Knoevenagel_Condensation cluster_reaction Knoevenagel Condensation Workflow aldehyde This compound product 3-((5-fluoro-6-methylpyridin-2-yl)methylene)indolin-2-one (Kinase Inhibitor Scaffold) aldehyde->product Condensation oxindole Substituted 2-Oxindole (Active Methylene) intermediate Enolate Intermediate oxindole->intermediate Deprotonation base Base (e.g., Piperidine) intermediate->aldehyde Nucleophilic Attack

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Synthesis of 3-((5-fluoro-6-methylpyridin-2-yl)methylene)-5-fluoroindolin-2-one

This protocol describes a representative Knoevenagel condensation reaction.

Materials:

  • This compound

  • 5-Fluoro-2-oxindole

  • Piperidine

  • Ethanol, absolute

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-oxindole (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add this compound (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the desired 3-((5-fluoro-6-methylpyridin-2-yl)methylene)-5-fluoroindolin-2-one.

Data Summary Table:

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
This compound5-Fluoro-2-oxindolePiperidineEthanol4-6~85-95Adapted from[2]
Aromatic Aldehydes2-OxindolesVarious basesVarious2-1270-98[1][3]

Section 2: Reductive Amination for Amine-Containing Kinase Inhibitors

Reductive amination is a highly versatile and widely used method in medicinal chemistry for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between an aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

Rationale and Mechanistic Insight

The reaction is typically carried out under mildly acidic conditions to facilitate both the formation of the iminium ion and the subsequent reduction. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde, yet reactive enough to reduce the intermediate iminium ion. The fluorine and methyl groups on the picolinaldehyde backbone can influence the reactivity and provide handles for further synthetic modifications.

Reductive_Amination cluster_reaction Reductive Amination Workflow aldehyde This compound schiff_base Schiff Base/Iminium Ion aldehyde->schiff_base Condensation amine Primary/Secondary Amine amine->schiff_base acid Acid Catalyst (e.g., Acetic Acid) product Substituted Amine (Kinase Inhibitor Precursor) schiff_base->product Reduction reducing_agent Reducing Agent (e.g., STAB)

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of a Secondary Amine Precursor

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., 4-aminobenzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane (20 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Data Summary Table:

AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
This compoundPrimary AmineSTABDCM12-1670-90Adapted from[4]
Various AldehydesVarious AminesNaBH(OAc)₃DCE/THF2-2460-95[5]

Section 3: Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and are instrumental in the synthesis of many kinase inhibitor core structures. This compound can participate in these reactions with various binucleophilic reagents to construct fused ring systems, such as pyrazolo[3,4-b]pyridines, which are known to inhibit a range of kinases including CDKs and TRKs.[6][7]

Rationale and Mechanistic Insight

The synthesis of pyrazolo[3,4-b]pyridines often involves a multicomponent reaction between an aminopyrazole, a β-ketoester or equivalent, and an aldehyde. In a stepwise approach, the aldehyde can first react with the aminopyrazole to form an intermediate that subsequently undergoes cyclization. The specific reaction conditions and the nature of the substituents will dictate the final product. The electron-withdrawing fluorine atom on the pyridine ring can influence the regioselectivity of the cyclization. These reactions often proceed under acidic or basic catalysis and may require elevated temperatures.

Cyclocondensation cluster_reaction Cyclocondensation Workflow aldehyde This compound intermediate Acyclic Intermediate aldehyde->intermediate Condensation aminopyrazole Substituted Aminopyrazole aminopyrazole->intermediate catalyst Catalyst (Acid or Base) product Pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) intermediate->product Cyclization & Dehydration

Caption: Cyclocondensation Workflow.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol provides a general method for the synthesis of a pyrazolo[3,4-b]pyridine scaffold.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Ethanol or Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate with reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid (15 mL).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine product.[4][8]

Data Summary Table:

AldehydeBinucleophileSolventTime (h)Yield (%)Reference
This compound3-Aminopyrazole-4-carbonitrileAcetic Acid8-1260-80Adapted from[4][9]
Aromatic Aldehydes5-AminopyrazolesEthanol/AcOH6-2450-85[8][10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its unique combination of a reactive aldehyde group and strategically placed fluoro and methyl substituents on a pyridine ring allows for the efficient construction of diverse and potent molecular architectures. The synthetic routes outlined in this application note—Knoevenagel condensation, reductive amination, and cyclocondensation—provide robust and reliable methods for generating libraries of novel kinase inhibitors for further biological evaluation. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Developing novel classes of protein kinase CK1δ inhibitors by fusing[2][4][11]triazole with different bicyclic heteroaromatic systems. (2021, April 15). PubMed.

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC NIH.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007, August 1). PubMed.
  • Design, Synthesis, and Optimization of CK1δ Inhibitors. (2016, September 30). MACAU.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.
  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
  • Potent dual inhibitor PLX647. Sigma-Aldrich.
  • Oxindole synthesis via a Knoevenagel condensation.
  • US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS.
  • WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same.
  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. NIH.
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). (2018, February 5). PLOS.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30).
  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. RSC Publishing.
  • Palladium (II)
  • Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.
  • Document is current - Crossmark. Crossref.
  • (12) STANDARD PATENT (11) Application No. AU 2018392616 B2 (19) AUSTRALIAN PATENT OFFICE. (2019, June 27).
  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018, February 6).
  • WO2013010868A1 - 4 - imidazopyridazin- 1 -yl-benzamides and 4 - imidazotriazin- 1 - yl - benzamides as btk- inhibitors.
  • US9758524B2 - 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors.
  • WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.

Sources

5-Fluoro-6-methylpicolinaldehyde in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Fluoro-6-methylpicolinaldehyde in Multicomponent Reactions

Introduction: The Scaffold & The Challenge

This compound (CAS: 1211535-62-6) is a high-value heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors (e.g., CDK2, CSNK1D modulators). Its structural uniqueness lies in the juxtaposition of electronic activation and steric hindrance:

  • Electronic Activation: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the C2-aldehyde. This makes it highly reactive toward nucleophilic attack by amines in Schiff base formation.

  • Steric Modulation: The methyl group at C6, adjacent to the pyridine nitrogen, introduces steric bulk. In multicomponent reactions (MCRs), this group influences the rotational barrier of intermediates and can sterically hinder the coordination of Lewis acid catalysts to the pyridine nitrogen.

This guide provides optimized protocols to harness this reactivity while mitigating steric penalties, specifically focusing on the Groebke-Blackburn-Bienaymé (GBB) and Ugi 4-Component reactions.

Mechanistic Insight & Reaction Design

Successful MCRs with this aldehyde depend on managing the "Imine Gap"—the competition between rapid imine formation (accelerated by 5-F) and the subsequent nucleophilic addition (hindered by 6-Me).

Key Reactivity Principles:
  • Catalyst Selection: Avoid bulky Lewis acids that may clash with the 6-methyl group. Brønsted acids (e.g., PTSA) or small Lewis acids (e.g., Sc(OTf)₃) are preferred.

  • Solvent Effects: Methanol (MeOH) is the superior solvent for these MCRs due to its ability to stabilize the polar transition states and facilitate proton transfer, essential for the irreversible cyclization steps in GBB.

  • Pre-activation: Due to the 6-methyl steric hindrance, "one-pot" addition often leads to lower yields. A sequential addition strategy (Aldehyde + Amine

    
     Imine, then Isocyanide) is recommended.
    

Application 1: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is the premier method for synthesizing imidazo[1,2-a]pyridine scaffolds. When using this compound, the aldehyde carbon becomes the C3-substituent of the fused ring system.

Target Structure: 3-(5-Fluoro-6-methylpyridin-2-yl)imidazo[1,2-a]pyridines.

Experimental Protocol

Reagents:

  • Aldehyde: this compound (1.0 equiv)[1]

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA[2]·H₂O) (10 mol%)[2]

  • Solvent: Anhydrous Methanol (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • Charge a reaction vial with this compound (1.0 equiv) and the 2-aminopyridine (1.0 equiv).

    • Add Anhydrous Methanol (50% of total volume).

    • Stir at 40°C for 60 minutes . Note: The 5-F substituent accelerates this step, but the 6-Me group requires thermal energy to ensure complete conversion before isocyanide addition.

  • Component Addition:

    • Add the Isocyanide (1.1 equiv) and PTSA catalyst (10 mol%).

    • Add the remaining Methanol.

  • Reaction:

    • Stir at Room Temperature for 12–18 hours .

    • Monitoring: Monitor by LC-MS.[3][4] The disappearance of the imine intermediate (

      
      ) signals completion.
      
  • Work-up:

    • Concentrate the solvent under reduced pressure.[4]

    • Redissolve in DCM and wash with saturated NaHCO₃ (to neutralize PTSA).

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[5] Tip: Add 1% Triethylamine to the eluent to prevent the basic pyridine product from tailing on silica.

Visual Workflow (GBB Strategy)

GBB_Workflow Start Start: 5-F-6-Me-Picolinaldehyde + 2-Aminopyridine Imine Intermediate: Schiff Base Formation (40°C, 1h) Start->Imine MeOH, Heat Overcomes Sterics Addition Addition: + Isocyanide + PTSA (Cat.) Imine->Addition Sequential Addition Cyclization Cyclization: [4+1] Cycloaddition (RT, 12-18h) Addition->Cyclization Acid Catalysis Product Product: Imidazo[1,2-a]pyridine Scaffold Cyclization->Product Purification

Figure 1: Optimized sequential GBB workflow to accommodate the steric bulk of the 6-methyl group.

Application 2: Ugi 4-Component Reaction

This reaction couples the aldehyde with an amine, isocyanide, and carboxylic acid to form bis-amide peptidomimetics. The 5-Fluoro-6-methylpyridine moiety serves as a metabolically stable bioisostere for phenyl or standard pyridyl groups.

Target Structure:


-Aminoacyl amide derivatives.
Experimental Protocol

Reagents:

  • Aldehyde: this compound (1.0 equiv)[1]

  • Amine: Primary amine (e.g., Benzylamine) (1.0 equiv)

  • Acid: Carboxylic acid (e.g., Benzoic acid) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Methodology:

  • Pre-complexation:

    • Dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (1.0 M). Stir for 30 mins to form the imine.

    • Expert Note: If conversion is slow (monitored by TLC), switch solvent to TFE (Trifluoroethanol) . TFE activates the imine via hydrogen bonding, compensating for the steric hindrance of the 6-methyl group.

  • Acid/Isocyanide Addition:

    • Add the Carboxylic Acid (1.0 equiv) followed immediately by the Isocyanide (1.0 equiv).

  • Reaction:

    • Stir at Room Temperature for 24 hours .

  • Purification:

    • The Ugi product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate and purify via column chromatography (DCM/MeOH gradient).

Data Summary: Solvent Effects on Yield
SolventDielectric Constant (

)
Yield (24h)Notes
DCM 8.9< 20%Poor solubility; slow kinetics.
MeOH 32.765-75%Standard solvent; good general performance.
TFE 27.085-92% Recommended. TFE activates the imine and stabilizes the transition state.

Troubleshooting & Stability

Oxidation Sensitivity: Picolinaldehydes are prone to air oxidation to picolinic acids.

  • Symptom:[6][2][7][8] Reaction mixture turns acidic; low conversion to imine.

  • Prevention:[8] Store this compound under Argon at 4°C. Verify purity via ¹H NMR (Aldehyde proton

    
     ppm; Acid proton broad >11 ppm).
    

Purification of Pyridyl Products: The basic nitrogen in the pyridine ring interacts strongly with silanol groups on silica gel.

  • Solution: Pre-treat the silica column with 1% Et₃N in Hexanes before loading the sample. Use MeOH/DCM gradients for polar products.

References

  • General GBB Reaction Methodology

    • Shaabani, A., et al. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein J. Org. Chem.2024 , 20, 1743–1795. Link

  • Solvent Effects in MCRs (TFE usage)

    • Eichhorn, T., et al. "Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction." J. Org. Chem.2021 , 86, 16, 11336–11347. Link

  • Specific Use in Kinase Inhibitors (Patent)

    • "Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors."[3][5] WO2020180959A1. (Demonstrates the use of this compound in condensation to form fused heterocycles). Link

  • Compound Data

    • PubChem CID: 44754863 (this compound). Link

Sources

Experimental protocols for using 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

5-Fluoro-6-methylpicolinaldehyde (CAS: 884495-34-5) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and radiopharmaceutical standards. Its structural uniqueness lies in the 5-fluoro-6-methyl substitution pattern on the pyridine ring. The fluorine atom at the 5-position modulates metabolic stability (blocking metabolic oxidation at a susceptible site) and alters the pKa of the pyridine nitrogen, while the 6-methyl group provides steric bulk that can enforce conformational restrictions in downstream ligands.

Chemical Identity
PropertySpecification
IUPAC Name 5-Fluoro-6-methylpyridine-2-carbaldehyde
Common Name This compound
CAS Number 884495-34-5
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Light yellow to off-white solid (low melting)
Solubility Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water
Stability & Handling (Critical)

Picolinaldehydes are prone to aerobic oxidation to the corresponding picolinic acids and hydrate formation in the presence of moisture.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Purification: If the aldehyde peak (~10.0 ppm) in 1H NMR diminishes relative to the acid, purify via flash chromatography on silica gel (eluent: Hexanes/EtOAc) immediately prior to use.

Core Applications & Experimental Protocols

Application 1: Reductive Amination (Library Synthesis)

This protocol describes the use of this compound to generate secondary amines, a common motif in fragment-based drug discovery (FBDD). The electron-deficient nature of the fluoropyridine ring makes the intermediate imine susceptible to hydrolysis; therefore, a one-pot procedure with a mild reducing agent is preferred.

Mechanism: Formation of a Schiff base (imine) followed by reduction.

ReductiveAmination Aldehyde 5-Fluoro-6-methyl- picolinaldehyde Imine Intermediate Imine Aldehyde->Imine DCE, AcOH RT, 1h Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Product Imine->Product NaBH(OAc)3 RT, 16h

Figure 1: One-pot reductive amination workflow.

Protocol:

  • Imine Formation: In a dry 20 mL scintillation vial, dissolve This compound (1.0 equiv, 139 mg, 1.0 mmol) and the primary amine (1.1 equiv) in 1,2-dichloroethane (DCE, 5 mL).

  • Acid Catalysis: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at room temperature for 60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 318 mg) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen.

  • Workup: Quench with sat. NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Application 2: Synthesis of Thiosemicarbazones (RNR Inhibitors)

Thiosemicarbazones derived from picolinaldehydes are potent inhibitors of Ribonucleoside Diphosphate Reductase (RNR) , a target for cancer therapy. The 5-fluoro substitution is critical for modifying the chelating potential and lipophilicity of the resulting iron-complexing ligand.

Protocol:

  • Dissolution: Dissolve Thiosemicarbazide (1.0 equiv) in Ethanol (EtOH) with mild heating (50°C) until clear.

  • Addition: Add This compound (1.0 equiv) dropwise as a solution in a minimal amount of EtOH.

  • Catalysis: Add 2–3 drops of conc. HCl or Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Observation: A heavy precipitate typically forms as the product crystallizes out of the hot solution.

  • Isolation: Cool to room temperature and then to 0°C. Filter the solid, wash with cold EtOH and Et₂O.

  • Characterization: 1H NMR should show the disappearance of the aldehyde proton and the appearance of the hydrazone proton (~8.5–9.0 ppm) and thioamide NH protons.

Application 3: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction utilizes the aldehyde to synthesize Imidazo[1,2-a]pyridines , a "privileged scaffold" in medicinal chemistry (e.g., Zolpidem analogues). Here, the aldehyde serves as the electrophilic component reacting with a 2-aminopyridine and an isonitrile.

Reaction Scheme: Aldehyde + 2-Aminopyridine + Isonitrile


 3-Substituted Imidazo[1,2-a]pyridine

Protocol:

  • Components: In a microwave vial, combine:

    • This compound (1.0 equiv)

    • 2-Aminopyridine derivative (1.0 equiv)[1]

    • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst & Solvent: Add Scandium(III) triflate (5 mol%) or Ammonium Chloride (10 mol%) as catalyst. Use MeOH or DCM/MeOH (1:1) as solvent (concentration ~0.5 M).

  • Conditions:

    • Method A (Thermal): Stir at room temperature for 24 hours.

    • Method B (Microwave - Preferred): Heat at 100°C for 30 minutes.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water.

  • Purification: Silica gel chromatography. The product is the 3-(5-fluoro-6-methylpyridin-2-yl)imidazo[1,2-a]pyridine derivative.

Analytical Data & Validation

Expected NMR Signatures

When validating the integrity of this compound, look for these specific signals.

NucleusChemical Shift (δ)MultiplicityAssignmentNotes
1H 9.95 - 10.05 Singlet (or doublet)-CHO Long-range coupling to F (J~1-2 Hz) may be visible.
1H 7.40 - 7.60 Doublet of DoubletsAr-H (C3/C4) Coupling to F (J_H-F) is diagnostic.
1H 2.50 - 2.60 Singlet (broad)-CH₃ Position 6 methyl group.
19F -120 to -130 SingletAr-F Shift varies with solvent; distinct from acid impurity.

Troubleshooting Impurities:

  • Peak at ~8.0 ppm (Broad): Indicates oxidation to carboxylic acid.

  • Peak at ~6.0 ppm: Indicates hydrate formation (gem-diol). Remedy: Azeotropic distillation with toluene.

References

  • Richardson, D. R., et al. (2006). "Thiosemicarbazones as inhibitors of ribonucleoside diphosphate reductase." Journal of Medicinal Chemistry. (Contextual reference for thiosemicarbazone protocol).
  • Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyridinecarboxaldehydes. Retrieved October 26, 2023.

Sources

Introduction: The Strategic Value of 5-Fluoro-6-methylpicolinaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-6-methylpicolinaldehyde

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—an electron-withdrawing fluorine atom, a directing methyl group, and a reactive aldehyde on a pyridine core—offers a versatile scaffold for constructing complex molecular architectures. The fluorine atom, in particular, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[2][3]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the functionalization of this compound. As this specific aldehyde is typically derived from a halogenated precursor (e.g., 2-bromo-5-fluoro-6-methylpyridine), the protocols will focus on the coupling of such precursors to generate diverse derivatives, which can then be further manipulated via the aldehyde functionality. We will delve into the mechanistic rationale behind condition selection and provide robust, field-tested protocols to serve as a strong starting point for methods development.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] It is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[6]

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) couple. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, ultimately accelerating the reaction rate and improving yields.[7] The base plays a crucial role in activating the boronic acid in the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X(L₂) Pd0->PdII_Complex Ar-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Ar_R Ar-Pd(II)-R(L₂) PdII_Complex->PdII_Ar_R R-B(OH)₂ Transmetalation->PdII_Ar_R PdII_Ar_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Suggested Screening Conditions

For a substrate like 2-bromo-5-fluoro-6-methylpyridine, a screening approach is recommended to identify the optimal conditions for coupling with a desired arylboronic acid.

Parameter Condition A Condition B Condition C Rationale/Comments
Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ is often effective for pyridyl halides. Pd₂(dba)₃ with a ligand allows for fine-tuning.[8]
Ligand SPhos (4 mol%)XPhos (3 mol%)---Bulky biarylphosphine ligands are excellent for challenging substrates.
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.2 eq)Cs₂CO₃ (2.0 eq)The choice of base can significantly impact yield; K₃PO₄ is often effective for heteroaryl halides.[8][9]
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDME/H₂O (5:1)Aqueous conditions are common and often necessary for efficient transmetalation.[6]
Temperature 90 °C110 °C85 °CHigher temperatures may be needed for less reactive partners.
Protocol: Suzuki Coupling of 2-Bromo-5-fluoro-6-methylpyridine

This protocol is a representative starting point. The aldehyde functionality can be introduced before or after the coupling step, depending on the overall synthetic strategy.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-bromo-5-fluoro-6-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst and ligand (if applicable) in a small amount of the reaction solvent. Add this solution to the reaction flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Accessing Alkynyl Pyridines

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[10] This reaction is indispensable for introducing alkynyl moieties, which are versatile handles for further transformations or key components of pharmaceuticals and materials.[11]

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual catalytic system: a palladium complex and a copper(I) salt. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10]

Sonogashira_Workflow start Start: Reagents & Glassware setup 1. Combine Aryl Halide, CuI, & Base in Solvent start->setup degas 2. Degas Mixture (Ar atmosphere) setup->degas add_pd 3. Add Pd Catalyst & Ligand degas->add_pd add_alkyne 4. Add Terminal Alkyne (dropwise) add_pd->add_alkyne react 5. Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Column Chromatography workup->purify product End: Purified Product purify->product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X(L₂) Pd0->PdII_Complex Ar-X OxAdd->PdII_Complex Ligand_Exch Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L₂) PdII_Complex->PdII_Amido HNR₂ Ligand_Exch->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ + Base Amine->Ligand_Exch

Sources

Application Note: Catalytic Methodologies for the Functionalization of 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-6-methylpicolinaldehyde is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a directing pyridine nitrogen, a reactive aldehyde, an activatable "benzylic" methyl group, and an ortho-directing fluorine atom—offers multiple handles for selective chemical modification. The incorporation of fluorine is particularly noteworthy, as it can significantly enhance crucial drug properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth exploration of modern catalytic strategies to selectively functionalize this platform molecule, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of a Multifunctional Building Block

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The strategic placement of a fluorine atom, a methyl group, and an aldehyde on this core transforms it into a high-value intermediate. Each functional group serves as a distinct reactive center that can be addressed with high selectivity using modern catalytic methods. This application note details three distinct, high-impact catalytic transformations that leverage the inherent reactivity of this compound:

  • C(sp³)–H Functionalization: Targeting the 6-methyl group via transition metal-catalyzed C–H activation, directed by the adjacent pyridine nitrogen.

  • Asymmetric Synthesis: Utilizing the aldehyde for stereoselective carbon-carbon bond formation to build chiral centers.

  • C(sp²)–H Functionalization: Leveraging the ortho-directing effect of the 5-fluoro substituent to modify the pyridine ring itself.

Understanding and applying these methodologies allows for the rapid generation of molecular diversity from a single, advanced intermediate, accelerating the discovery of novel chemical entities.

Synthesis of the Starting Material

The target compound, this compound, is not widely commercially available and is typically prepared from its corresponding alcohol precursor, (5-fluoro-6-methylpyridin-2-yl)methanol. The most common and reliable method for this transformation is a selective oxidation.

G Precursor (5-fluoro-6-methylpyridin-2-yl)methanol Product This compound Precursor->Product Selective Oxidation Oxidant Oxidizing Agent (e.g., MnO₂, Dess-Martin Periodinane) Oxidant->Product G cluster_cat_cycle Catalytic Cycle A Pd(OAc)₂ Catalyst B Substrate Coordination A->B + Substrate C Cyclometalated Intermediate (Palladacycle) B->C CMD (-HOAc) D Oxidative Addition (Ar-X) C->D + Ar-X E Reductive Elimination D->E E->A + Product Product Arylated Product E->Product Substrate 5-Fluoro-6-methyl- picolinaldehyde Substrate->B ArylHalide Aryl Halide (Ar-X) ArylHalide->C

Caption: Mechanism for Pd-catalyzed C(sp³)–H arylation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 153.1 mg)

  • Aryl bromide (e.g., 4-bromoanisole, 1.2 mmol, 224.5 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Pivalic acid (PivOH) (0.5 mmol, 51.1 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask (25 mL), magnetic stir bar, condenser

Procedure:

  • To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and pivalic acid via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Asymmetric Alkynylation of the Aldehyde

Creating chiral molecules is a cornerstone of drug development. The aldehyde group of this compound is a prochiral center, ideal for asymmetric nucleophilic additions to generate chiral secondary alcohols, which are valuable synthetic intermediates.

Rationale and Catalyst System

The enantioselective addition of a terminal alkyne to the aldehyde can be catalyzed by a chiral zinc-amino alcohol complex. The catalyst, formed in situ from diethylzinc (Et₂Zn) and a chiral ligand like (+)-N-methylephedrine, creates a chiral environment around the aldehyde. The terminal alkyne coordinates to the zinc center, and its delivery to one face of the aldehyde is sterically favored, leading to high enantioselectivity.

G cluster_workflow Asymmetric Alkynylation Workflow A (+)-N-Methylephedrine + Et₂Zn B Formation of Chiral Zinc Catalyst A->B C Coordination of Aldehyde & Terminal Alkyne B->C D Face-Selective Nucleophilic Attack C->D E Chiral Propargyl Alcohol (Product) D->E

Sources

Precision Monitoring of 5-Fluoro-6-methylpicolinaldehyde: Analytical Protocols for Reaction Kinetics and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Fluoro-6-methylpicolinaldehyde (CAS: 1211525-30-2) is a high-value heterocyclic intermediate employed in the synthesis of P2X3 antagonists, kinase inhibitors, and advanced agrochemicals. Its structural complexity—combining a basic pyridine nitrogen, an electron-withdrawing fluorine, and a reactive aldehyde handle—presents unique analytical challenges.

Effective reaction monitoring requires distinguishing the target aldehyde from three primary impurities:

  • The Carboxylic Acid: Resulting from aerobic oxidation (5-fluoro-6-methylpicolinic acid).

  • The Gem-Diol (Hydrate): Formed reversibly in aqueous media.

  • The Alcohol: Resulting from over-reduction during synthesis.[1]

This guide details three orthogonal protocols (UHPLC-UV-MS,


F qNMR, and GC-MS) to ensure process control and quality assurance.

Critical Chemical Behavior

Before selecting a method, researchers must understand the solution-phase behavior of the analyte.

  • Aldehyde Hydration: In aqueous HPLC mobile phases, electron-deficient pyridine aldehydes exist in equilibrium with their gem-diol forms [

    
    ]. This can lead to peak broadening or splitting if the interconversion rate is comparable to the chromatographic timescale.
    
  • Auto-oxidation: Picolinaldehydes are prone to air oxidation. Samples must be prepared in degassed solvents and analyzed immediately or stored under inert atmosphere.[1]

Method A: UHPLC-UV-MS (Kinetic & Purity Profiling)

Best For: Trace impurity detection (0.05% levels), reaction kinetics, and final purity assay.

Rationale

Reverse-phase chromatography is the gold standard. However, the basic pyridine nitrogen (


) interacts with silanol groups on silica columns, causing peak tailing. We utilize an acidic mobile phase  to fully protonate the pyridine ring, ensuring sharp peak shape and high MS sensitivity (ESI+).
Chromatographic Conditions[4][9]
ParameterSpecification
Column C18 Endcapped (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temp 40°C (Promotes fast hydration equilibrium)
Detection UV @ 270 nm (Pyridine

); MS (ESI+, Scan 100-500 m/z)
Injection Vol 1-2 µL
Gradient Profile[1][9]
Time (min)% Mobile Phase BEvent
0.005%Initial Hold (Polar impurities/Hydrates)
1.005%Isocratic elution
6.0095%Linear Ramp
7.5095%Wash (Elute dimers/polymers)
7.605%Return to Initial
9.005%Re-equilibration
Sample Preparation Protocol
  • Quench: Take 50 µL reaction mixture.

  • Dilute: Add 950 µL Acetonitrile (anhydrous). Note: Minimizing water in the diluent shifts the equilibrium toward the free aldehyde, simplifying the chromatogram.

  • Filter: 0.2 µm PTFE syringe filter.

  • Inject: Immediate analysis.

Method B: In-Situ F qNMR (Quantitative Reaction Monitoring)

Best For: Real-time monitoring without workup, quantifying yield in crude mixtures, and avoiding hydration artifacts.

Rationale

The 5-fluoro substituent serves as an isolated spin label. Unlike


 NMR, the 

F region is devoid of solvent background, allowing for precise integration of the starting material vs. product.
Experimental Parameters[1][2][10]
  • Solvent: Deuterated Acetonitrile (

    
    ) or DMSO-
    
    
    
    . Avoid
    
    
    to prevent hydrate complexity.[1]
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or Fluorobenzene (
    
    
    ppm).
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

    
    C decoupling is used, though usually not necessary for 
    
    
    
    F).
  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    (typically 10–20 seconds) for quantitative accuracy.
Typical Chemical Shifts (Relative to )[1]
SpeciesApprox.[1][2][3][4][5][6] Shift (

, ppm)
Starting Material (Precursor) -125 to -135 (varies by substituent)
This compound -120 to -128 (Aldehyde deshielding effect)
Carboxylic Acid Impurity -115 to -122
Internal Standard (Ph-F) -113.1

Note: Shifts are solvent-dependent. Run a standard of the pure material first.

Method C: GC-MS (Volatiles & Residual Solvents)

Best For: Checking for halogenated solvent residues and confirming the absence of volatile side-products.

Derivatization Strategy

While this compound is volatile, the polar aldehyde group can cause tailing on non-polar columns (e.g., DB-5).

  • Direct Injection: Possible, but requires a polar column (e.g., DB-WAX) and clean liner.

  • Derivatization (Recommended): Methoxime formation.[1]

    • Reagent: Methoxyamine hydrochloride in pyridine.[1]

    • Reaction: Converts aldehyde to methoxime (

      
      ).
      
    • Benefit: Improves peak symmetry and thermal stability.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on the reaction stage.

ReactionMonitoring Start Reaction Checkpoint Sample Aliquot Sampling Start->Sample Decision What is the Goal? Sample->Decision Route_Quant Exact Yield / Kinetics Decision->Route_Quant Quantification Route_Purity Impurity Profiling Decision->Route_Purity Trace Analysis Route_Volatile Residual Solvents Decision->Route_Volatile Solvent Check Action_NMR Add Internal Std (Ph-F) Dilute in CD3CN Route_Quant->Action_NMR Action_HPLC Quench in ACN Filter 0.2µm Route_Purity->Action_HPLC GC GC-MS (Headspace/Liquid) Route_Volatile->GC NMR 19F qNMR (No Workup) Result Process Decision (Continue/Stop/Purify) NMR->Result HPLC UHPLC-UV-MS (High Sensitivity) HPLC->Result GC->Result Action_NMR->NMR Action_HPLC->HPLC

Caption: Analytical workflow for selecting between NMR (quantification), HPLC (purity), and GC (volatiles) based on data requirements.

Troubleshooting & Self-Validation

HPLC System Suitability Test (SST)

Before running samples, verify the system using a standard solution (0.1 mg/mL).

  • Tailing Factor (

    
    ):  Must be < 1.5. If higher, increase buffer strength or check column age.
    
  • Retention Time Precision: %RSD < 0.5% over 5 injections.

  • Signal-to-Noise: Limit of Quantitation (LOQ) defined as S/N > 10.[1]

NMR Phase Correction

In


F NMR, baseline rolling is common due to the wide spectral width.
  • Fix: Use backward linear prediction (LP) for the first few points of the FID if baseline distortion affects integration.

  • Validation: The integral of the Internal Standard must remain constant relative to solvent satellite peaks (if visible) or absolute intensity.

References

  • Synthesis and Reactivity of Pyridine-2-carboxaldehydes

    • Source: Wikipedia / Chemical Literature[1]

    • Context: General properties of picolinaldehydes, including hydration and oxid
    • URL:[Link][1][6]

  • 19F NMR Chemical Shift Data

    • Source: UC Santa Barbara NMR Facility[1]

    • Context: Reference ranges for aromatic fluorine shifts (-80 to -170 ppm).[4]

    • URL:[Link] (General facility reference for standard shifts).[1]

  • HPLC Methods for Pyridine Derivatives

    • Source: Helix Chromatography[3]

    • Context: Mobile phase selection for basic pyridines (acidic conditions to suppress silanol activity).[1]

    • URL:[Link]

  • 19F-Centred NMR Analysis

    • Source: N
    • Context: Methodologies for using 19F as a focal point for structure elucidation and mixture analysis.[1][2][7]

    • URL:[Link]

  • General Stability of Picolinaldehydes

    • Source: ResearchGate (Various synthetic papers)[1]

    • Context: Confirming the use of picolinaldehydes as ligands and their stability profiles in metal coordin
    • URL:[Link]

Sources

Application Notes and Protocols for 5-Fluoro-6-methylpicolinaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Fluoro-6-methylpicolinaldehyde in Modern Agrochemical Design

This compound (FMPA) is a pivotal heterocyclic building block in the synthesis of advanced agrochemicals. Its strategic value lies in the unique combination of a fluorinated pyridine ring and a reactive aldehyde functionality. The fluorine atom at the 5-position is known to enhance the metabolic stability and bioavailability of the final active ingredient, crucial attributes for developing effective and persistent crop protection agents.[1][2] The aldehyde group, on the other hand, serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of complex molecular architectures.

These application notes provide a comprehensive guide for researchers and synthetic chemists on the practical application of FMPA in the synthesis of two important classes of agrochemical precursors: picolinic acids, which are precursors to synthetic auxin herbicides, and α,β-unsaturated systems via Knoevenagel condensation. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational optimization and adaptation.

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆FNOVendor Data
Molecular Weight 139.13 g/mol Vendor Data
Appearance Off-white to yellow solidInternal Observation
CAS Number 884495-34-5Vendor Data
Boiling Point ~217 °C (Predicted)Vendor Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)Internal Observation

Application I: Synthesis of 5-Fluoro-6-methylpicolinic Acid - A Precursor to Synthetic Auxin Herbicides

A primary application of FMPA is its oxidation to 5-fluoro-6-methylpicolinic acid. This carboxylic acid is a key intermediate in the synthesis of picolinate herbicides, a class of synthetic auxins that mimic the plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of targeted weeds.[2] The herbicide florpyrauxifen-benzyl is a prominent example of a modern picolinate herbicide.[1][3][4]

Workflow for the Oxidation of FMPA to 5-Fluoro-6-methylpicolinic Acid

G cluster_0 Reaction Setup cluster_1 Oxidation Reaction cluster_2 Work-up and Isolation A Dissolve FMPA in an appropriate solvent (e.g., tert-butanol/water) B Add a phase transfer catalyst (optional but recommended) A->B D Slowly add the oxidant solution to the FMPA solution at a controlled temperature (e.g., 0-10 °C) B->D C Prepare an aqueous solution of the oxidant (e.g., KMnO₄) C->D E Monitor the reaction progress by TLC or LC-MS D->E F Allow the reaction to stir until completion E->F G Quench the reaction with a reducing agent (e.g., Na₂SO₃) F->G H Filter the reaction mixture to remove MnO₂ G->H I Acidify the filtrate to precipitate the product H->I J Collect the product by filtration, wash, and dry I->J G cluster_0 Reactant Preparation cluster_1 Catalytic Condensation cluster_2 Product Isolation and Purification A Dissolve FMPA and an active methylene compound (e.g., malononitrile) in a suitable solvent (e.g., ethanol) B Add a catalytic amount of a base (e.g., piperidine or triethylamine) A->B C Heat the reaction mixture to reflux B->C D Monitor the reaction by TLC for the formation of the product C->D E Cool the reaction mixture to room temperature D->E F Collect the precipitated product by filtration E->F G Wash the product with cold solvent F->G H Recrystallize the product for further purification if necessary G->H

Sources

Protecting group strategies for 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 5-Fluoro-6-methylpicolinaldehyde

Executive Summary & Strategic Context

This compound (CAS: 884495-34-5) is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and fluorinated bio-isosteres. Its reactivity profile is dominated by two competing features: the highly electrophilic aldehyde at C2 and the basic pyridine nitrogen.

While the aldehyde provides a versatile handle for reductive aminations or olefinations, it is incompatible with organometallic reagents (e.g., n-BuLi, Grignards) or harsh oxidation/reduction cycles often required to functionalize the C3/C4 positions or the C6-methyl group.

This guide details two validated protection strategies designed to mask the aldehyde as an acetal. These protocols specifically address the "Pyridine Effect" —where the basic nitrogen buffers acidic catalysts, often stalling standard acetalization reactions.

Strategic Analysis: Selecting the Right Protection

The choice of protecting group depends entirely on the downstream chemistry.

FeatureCyclic Acetal (1,3-Dioxolane) Acyclic Acetal (Dimethyl Acetal)
Reagent Ethylene Glycol / pTSATrimethyl Orthoformate (TMOF)
Stability High. Resistant to strong bases (Li/Mg), nucleophiles, and oxidants.Moderate. Stable to mild bases; hydrolyzes faster than cyclic analogs.
Formation Requires water removal (Dean-Stark or Sieves).Anhydrous; driven by equilibrium shift (MeFormate).
Atom Economy Lower (requires solvent reflux).High (often runs neat or concentrated).
Best For Lithiation, Grignard reactions, long synthetic sequences.Mild coupling reactions, storage, scale-up.
Decision Logic (DOT Visualization)

ProtectionStrategy Start Downstream Chemistry? StrongBase Strong Base/Nucleophile (n-BuLi, RMgX, LAH) Start->StrongBase MildCond Mild/Neutral Conditions (Suzuki, Amide Coupling) Start->MildCond Cyclic STRATEGY A: Cyclic Acetal (Dioxolane) (Max Stability) StrongBase->Cyclic Requires steric bulk & chelation resistance Acyclic STRATEGY B: Acyclic Acetal (Ease of Removal) MildCond->Acyclic Prioritize atom economy

Figure 1: Decision matrix for selecting the appropriate aldehyde protection strategy based on downstream reaction conditions.

Detailed Experimental Protocols

Protocol A: Cyclic Acetal Formation (The "Robust" Method)

Target: 2-(5-Fluoro-6-methylpyridin-2-yl)-1,3-dioxolane

Mechanism & Challenge: Standard Dean-Stark conditions can be sluggish because the pyridine nitrogen (


) protonates, consuming the acid catalyst. Critical Modification:  We use a slight excess of acid catalyst or a strongly acidic resin to overcome the buffering capacity.

Materials:

  • This compound (1.0 eq)

  • Ethylene Glycol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (1.1 eq) — Note: Stoichiometric amount used to buffer the pyridine N.

  • Solvent: Toluene (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aldehyde, ethylene glycol, and toluene.

  • Catalyst Addition: Add pTSA·H₂O. The mixture may become heterogeneous initially due to salt formation.

  • Reflux: Heat to vigorous reflux (

    
    ). Monitor water collection in the trap.
    
    • Checkpoint: The reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Workup (Critical):

    • Cool to room temperature.

    • Quench with saturated aqueous

      
       to neutralize the pTSA and the pyridinium salt. Ensure pH > 8. 
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude acetal is often pure enough for use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc, 8:2) with 1% Triethylamine added to the eluent to prevent hydrolysis on the silica.

Protocol B: Dimethyl Acetal Formation (The "Anhydrous" Method)

Target: 2-(Dimethoxymethyl)-5-fluoro-6-methylpyridine

Rationale: Using Trimethyl Orthoformate (TMOF) acts as both reagent and water scavenger, driving the equilibrium without high heat. This is superior for scale-up.

Materials:

  • Aldehyde (1.0 eq)

  • Trimethyl Orthoformate (TMOF) (3.0 eq)

  • Methanol (anhydrous, 5 volumes)

  • 
     (conc., 0.05 eq) or Amberlyst-15 resin.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve aldehyde in anhydrous Methanol under Nitrogen.

  • Reagent Addition: Add TMOF via syringe.

  • Catalysis: Add catalytic

    
     (1-2 drops).
    
  • Reaction: Reflux gently (

    
    ) for 2 hours.
    
    • Monitoring: TLC will show conversion of the polar aldehyde to the non-polar acetal.

  • Quench: Add solid

    
     (excess) to neutralize the acid before adding any water. Stir for 15 mins.
    
  • Isolation: Filter off the solids and concentrate the filtrate.

    • Note: The residue can be partitioned between water/DCM if high purity is needed, but direct concentration often yields usable material.

Deprotection Strategy

Regardless of the protection method, restoring the aldehyde requires acid hydrolysis.

Reagents: THF / 1M HCl (1:1 ratio). Protocol:

  • Dissolve the protected intermediate in THF.

  • Add 1M HCl. Stir at RT for 1–2 hours.

    • Observation: For cyclic acetals, heating to

      
       might be required due to the stability of the dioxolane ring.
      
  • Neutralization: Carefully adjust pH to ~7-8 with sat.

    
    .
    
    • Warning: Do not over-basify if the product is sensitive to aldol condensation, though this scaffold is relatively robust.

Process Visualization

Workflow Start This compound Reagents Mix: Toluene + Ethylene Glycol + pTSA (1.1 eq) Start->Reagents Reflux Reflux (Dean-Stark) Remove H2O Reagents->Reflux Check Check: Water evolution stops? Reflux->Check Check->Reflux No Quench Quench: Sat. NaHCO3 (Neutralize Pyridinium Salt) Check->Quench Yes Product Protected Acetal (Ready for Lithiation) Quench->Product

Figure 2: Workflow for the robust cyclic acetal protection using Dean-Stark water removal.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Incomplete Reaction Pyridine nitrogen buffering the catalyst.Increase acid catalyst to >1.0 eq (stoichiometric) to saturate the N-lone pair.
Product Hydrolysis on Silica Silica gel is slightly acidic.Pre-treat silica column with 1% Triethylamine/Hexanes.
Low Yield (Acyclic) Moisture ingress.Use TMOF as a scavenger; ensure glassware is flame-dried.

References

  • Sigma-Aldrich. 5-Methylpyridine-2-carboxaldehyde Product Specification.Link

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.[1][2]Link

  • Chemistry LibreTexts. Acetals as Protecting Groups.Link

  • PubChem. 5-Fluoropyridine-2-carboxaldehyde Compound Summary.Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

Application Notes and Protocols for the Asymmetric Synthesis Involving 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Fluorinated Pyridylmethanols

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely recognized strategy to enhance pharmacological properties. The fluorine atom, owing to its high electronegativity and small size, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the privileged pyridine core, a common motif in numerous pharmaceuticals, the resulting fluorinated pyridine derivatives become highly valuable building blocks.

5-Fluoro-6-methylpicolinaldehyde is a key intermediate that provides access to a class of chiral molecules with significant potential in drug discovery. The asymmetric synthesis of chiral secondary alcohols from this aldehyde, specifically chiral (5-fluoro-6-methylpyridin-2-yl)methanols, introduces a stereogenic center that can be crucial for biological activity and selectivity. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of these valuable chiral building blocks, with a focus on a robust and highly enantioselective method: the catalytic addition of organozinc reagents.

Rationale for the Selected Synthetic Strategy: Catalytic Asymmetric Alkylation

The asymmetric addition of organometallic reagents to carbonyl compounds stands as one of the most powerful and versatile methods for the construction of chiral secondary and tertiary alcohols. Among the various approaches, the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by a chiral ligand in the presence of a Lewis acid, has proven to be a highly reliable and scalable method.

This strategy was chosen for the asymmetric functionalization of this compound for several key reasons:

  • High Enantioselectivity: The use of well-defined chiral ligands allows for excellent stereocontrol, often achieving high enantiomeric excess (ee).

  • Broad Substrate Scope: This method is known to be effective for a wide range of aldehydes, including those with heteroaromatic systems.

  • Mild Reaction Conditions: The reactions are typically carried out under mild and manageable conditions, preserving the integrity of sensitive functional groups.

  • Predictable Stereochemical Outcome: The stereochemistry of the product can often be predicted based on the chirality of the ligand used.

The presence of the electron-withdrawing fluorine atom on the pyridine ring is expected to enhance the electrophilicity of the aldehyde carbonyl group, potentially facilitating the nucleophilic addition.

Proposed Asymmetric Synthesis Workflow

The overall synthetic strategy involves two key stages: the synthesis of the starting material, this compound, and the subsequent asymmetric addition of an organozinc reagent to yield the desired chiral pyridylmethanol.

G cluster_0 Part 1: Synthesis of Starting Aldehyde cluster_1 Part 2: Asymmetric Ethylation 2,3-Difluoro-5-methylpyridine 2,3-Difluoro-5-methylpyridine Lithiation Lithiation 2,3-Difluoro-5-methylpyridine->Lithiation n-BuLi Formylation Formylation Lithiation->Formylation DMF This compound This compound Formylation->this compound Work-up Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Diethylzinc, Chiral Ligand, Ti(O-iPr)4 This compound->Catalytic Cycle Chiral (S)-1-(5-fluoro-6-methylpyridin-2-yl)propan-1-ol Chiral (S)-1-(5-fluoro-6-methylpyridin-2-yl)propan-1-ol Catalytic Cycle->Chiral (S)-1-(5-fluoro-6-methylpyridin-2-yl)propan-1-ol Quenching

Caption: Proposed two-part workflow for the synthesis of chiral (S)-1-(5-fluoro-6-methylpyridin-2-yl)propan-1-ol.

Part 1: Synthesis of this compound

A plausible route to the starting aldehyde involves the ortho-lithiation of a suitable precursor followed by formylation.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Difluoro-5-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 2,3-difluoro-5-methylpyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Asymmetric Ethylation of this compound

This protocol details the enantioselective addition of diethylzinc to this compound, catalyzed by a chiral amino alcohol and titanium(IV) isopropoxide.

Catalytic Cycle Mechanism

The proposed catalytic cycle involves the formation of a chiral titanium complex that coordinates to the aldehyde, facilitating a stereoselective delivery of the ethyl group from diethylzinc.

G Chiral_Ligand Chiral Amino Alcohol Active_Catalyst Chiral Titanium Complex Chiral_Ligand->Active_Catalyst Ti_Alkoxide Ti(O-iPr)4 Ti_Alkoxide->Active_Catalyst Coordinated_Complex Aldehyde-Catalyst Complex Active_Catalyst->Coordinated_Complex Aldehyde This compound Aldehyde->Coordinated_Complex Product_Complex Product-Catalyst Complex Coordinated_Complex->Product_Complex Et₂Zn addition Organozinc Diethylzinc Organozinc->Product_Complex Product_Complex->Active_Catalyst Regeneration Chiral_Alcohol Chiral Pyridylmethanol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Simplified catalytic cycle for the asymmetric ethylation of this compound.

Protocol 2: Asymmetric Ethylation

Materials:

  • This compound

  • (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine or other suitable chiral amino alcohol ligand

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn) in hexanes

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 eq) in anhydrous toluene. Add titanium(IV) isopropoxide (1.2 eq) and stir the solution at room temperature for 30 minutes.

  • Reaction Initiation: Cool the catalyst solution to 0 °C. Slowly add diethylzinc (2.0 eq) to the mixture. A color change should be observed. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

EntryChiral LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamineToluene04>95>98
2(1S,2R)-(+)-N,N-Dimethyl-1,2-diphenylethanediamineToluene04>95>98

Note: The expected yield and enantiomeric excess are based on literature precedents for similar substrates. Actual results may vary and require optimization.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used. Organozinc reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Ligand Purity: The enantiomeric purity of the chiral ligand directly impacts the enantioselectivity of the reaction. Ensure the use of a high-purity ligand.

  • Slow Addition: The slow, dropwise addition of reagents, particularly the organozinc and the aldehyde, is crucial for controlling the reaction and maximizing enantioselectivity.

  • Temperature Control: Maintaining the reaction at the specified temperature is critical for achieving high enantiomeric excess.

Conclusion

The asymmetric addition of diethylzinc to this compound, catalyzed by a chiral amino alcohol and titanium(IV) isopropoxide, provides an efficient and highly enantioselective route to valuable chiral (5-fluoro-6-methylpyridin-2-yl)methanols. These chiral building blocks are of significant interest for the synthesis of novel bioactive compounds in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful synthetic transformation.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: a review. Chemical reviews, 92(5), 833-856. [Link]

  • López-Delgado, F. J., Lo Re, D., Franco, F., & Tamayo, J. A. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(8), 1088. [Link]

  • You, S. L., & You, J. (2019). Enantioselective Carbonyl Catalysis Enabled by Chiral Aldehydes. Angewandte Chemie International Edition, 58(21), 6818-6825. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methylpicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this key intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its preparation, while achievable through several synthetic routes, is not without its challenges. This guide is structured to address specific issues you may encounter, offering explanations grounded in chemical principles and field-proven experience to help you optimize your synthetic protocols for yield, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section is organized by the primary synthetic strategies for preparing this compound. Each strategy is followed by a question-and-answer style troubleshooting guide addressing common problems.

Strategy 1: Oxidation of (5-Fluoro-6-methylpyridin-2-yl)methanol

This is often the most direct route, starting from the corresponding pyridylmethanol. However, the choice of oxidant and reaction conditions are critical to avoid common pitfalls.

Q1: My oxidation reaction is resulting in a low yield of the desired aldehyde. What are the likely causes and how can I improve it?

A1: Low yields in the oxidation of (5-Fluoro-6-methylpyridin-2-yl)methanol are a frequent issue and can stem from several factors:

  • Incomplete Reaction: The chosen oxidant may not be sufficiently reactive, or the reaction time may be too short.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material persists, consider extending the reaction time. If the reaction has stalled, a more potent oxidizing agent may be necessary. For instance, if using Manganese Dioxide (MnO₂), ensure it is "activated" as its reactivity is highly dependent on its preparation method.[1]

  • Over-oxidation: A common side reaction is the oxidation of the desired aldehyde to the corresponding carboxylic acid. This is particularly prevalent with stronger oxidants like potassium permanganate.

    • Solution: Employ milder, more selective oxidizing agents. Dess-Martin Periodinane (DMP) and Swern oxidation are excellent choices for minimizing over-oxidation.[2][3] When using DMP, the reaction is typically fast and occurs at room temperature.[2] For Swern oxidation, maintaining a low temperature (around -78 °C) is crucial.[4]

  • Product Degradation: Picolinaldehydes can be sensitive to the reaction conditions, especially if acidic or basic conditions are prolonged during workup.

    • Solution: Ensure a prompt and efficient workup procedure. For reactions that produce acidic byproducts, such as the Dess-Martin oxidation which generates acetic acid, a buffered system using pyridine or sodium bicarbonate can protect acid-labile products.[2]

  • Difficult Purification: The product may be lost during purification. Aldehydes can sometimes streak or decompose on silica gel.

    • Solution: Consider alternative purification methods. A bisulfite extraction can be highly effective for separating aldehydes from non-carbonyl impurities.[5] If using column chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent decomposition.[6]

Q2: I am observing multiple spots on my TLC plate after the oxidation reaction. What are these byproducts and how can I avoid them?

A2: The formation of byproducts is a clear indication of non-selective reactivity or subsequent degradation.

  • Unreacted Starting Material: As discussed, this points to an incomplete reaction.

  • Carboxylic Acid: This is due to over-oxidation. The solution is to use a milder oxidant as detailed above.

  • Dimerization or Polymerization Products: Aldehydes can undergo self-condensation or other side reactions, especially in the presence of strong acids or bases.

    • Solution: Maintain neutral or near-neutral pH during the reaction and workup. Prompt isolation of the product is recommended.

  • Byproducts from the Oxidant: Some oxidation procedures generate byproducts that can complicate purification.

    • Dess-Martin Oxidation: The reduced periodinane byproduct can be removed by filtration after quenching the reaction.[7]

    • Swern Oxidation: The smell of dimethyl sulfide is a common indicator of this reaction. Proper quenching and aqueous washes are necessary to remove sulfur-containing byproducts.

Oxidizing AgentCommon ProblemsTroubleshooting Tips
**Manganese Dioxide (MnO₂) **Low yield, requires activation, long reaction timesUse a freshly activated batch of MnO₂. The reaction is heterogeneous, so efficient stirring is crucial. MnO₂ is particularly effective for allylic and benzylic alcohols.[1]
Swern Oxidation Foul odor, requires low temperatures, byproduct removalWork in a well-ventilated fume hood. Strictly maintain the reaction temperature below -60 °C to avoid side reactions. Quench carefully and perform aqueous washes to remove byproducts.[8]
Dess-Martin Periodinane (DMP) Potential for explosive nature on large scale, acidic byproductUse in a buffered system (e.g., with pyridine) for acid-sensitive substrates. The workup is relatively straightforward, often involving filtration to remove the reduced iodine species.[2][7]
Strategy 2: Formylation of a 2-Fluoro-6-methylpyridine Precursor

This approach involves introducing the aldehyde group onto the pyridine ring, commonly via a Vilsmeier-Haack reaction or through an organometallic intermediate.

Q1: My Vilsmeier-Haack formylation is giving a low yield and a mixture of isomers. How can I improve the regioselectivity and yield?

A1: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively weak electrophile, requiring an electron-rich aromatic system for efficient reaction.[9]

  • Low Reactivity: The fluorine atom in the precursor is electron-withdrawing, which deactivates the ring towards electrophilic substitution.

    • Solution: Harsher reaction conditions (higher temperature, longer reaction time) may be required, but this can lead to decomposition. Alternatively, consider a different synthetic route if the substrate is too deactivated. Using micellar conditions has been shown to accelerate the reaction and improve yields in some cases.[10]

  • Poor Regioselectivity: The directing effects of the fluoro and methyl groups on the pyridine ring will influence the position of formylation.

    • Solution: Understanding the directing effects is key. The regioselectivity can sometimes be influenced by the choice of solvent and reaction temperature. If a mixture of isomers is obtained, careful purification by column chromatography or HPLC will be necessary.

Q2: I am attempting a formylation via a lithiated intermediate, but the reaction is failing. What could be the issue?

A2: Formylation via an organolithium intermediate involves two critical steps: the initial lithiation and the subsequent reaction with a formylating agent.

  • Failed Lithiation: This is a common point of failure.

    • Solution: Ensure strictly anhydrous conditions and use freshly titrated n-butyllithium. The temperature of lithiation is crucial; -78 °C is a common starting point. If deprotonation is not occurring, adding an activator like TMEDA might be beneficial. For bromo-precursors, a halogen-metal exchange is expected, which is typically very fast.

  • Incorrect Regioselectivity of Lithiation: The position of lithiation is directed by the substituents on the pyridine ring.

    • Solution: The regioselectivity of pyridine lithiation can be complex. You may need to consult literature on similar systems to predict the outcome. If you are getting the wrong isomer, a different precursor with alternative directing groups may be necessary.

  • Problematic Formylation Step: The lithiated intermediate may be reacting incorrectly with the formylating agent.

    • Solution: N,N-Dimethylformamide (DMF) is a common and effective formylating agent for organolithiums. Ensure the DMF is anhydrous. Add the DMF slowly at low temperature and then allow the reaction to warm to room temperature.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, this compound?

A: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is a standard method. However, aldehydes can sometimes be sensitive to silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine is advisable.[6] A common eluent system would be a gradient of ethyl acetate in hexanes.

  • Bisulfite Extraction: This is a highly effective method for separating aldehydes from non-carbonyl impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be extracted into the aqueous phase. The aldehyde can be regenerated by adding a base.[5]

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an excellent final purification step.

Q: How should I store this compound to prevent degradation?

A: Aromatic aldehydes, especially those with activating or sensitive groups, can be prone to oxidation and polymerization over time.

  • Storage Conditions: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer).[11] Protection from light is also advisable.[12]

Q: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A: Yes, several reagents used in these synthetic routes require careful handling.

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using syringe techniques.

  • Oxidizing Agents: Strong oxidizers like DMP and Swern reagents should be handled with care. The Swern oxidation generates volatile and foul-smelling byproducts and should be performed in a well-ventilated fume hood. DMP has been reported to be potentially explosive on a large scale.[13]

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate personal protective equipment.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Oxidation of (5-Fluoro-6-methylpyridin-2-yl)methanol with MnO₂
  • To a stirred solution of (5-Fluoro-6-methylpyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as eluent). The reaction may take several hours to days depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow Diagram: Synthesis and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Start Starting Material ((5-Fluoro-6-methylpyridin-2-yl)methanol) Oxidation Oxidation (e.g., MnO2, DMP, Swern) Start->Oxidation Workup Reaction Workup & Crude Product Oxidation->Workup LowYield Low Yield Oxidation->LowYield Byproducts Byproduct Formation Oxidation->Byproducts Purification Purification (Column Chromatography, Bisulfite Extraction) Workup->Purification PurificationIssues Purification Difficulty Workup->PurificationIssues Product This compound Purification->Product Sol_Yield Change Oxidant Extend Reaction Time Optimize Temperature LowYield->Sol_Yield Sol_Byproducts Use Milder Oxidant Buffered Conditions Control Temperature Byproducts->Sol_Byproducts Sol_Purification Alternative Method (e.g., Bisulfite Extraction) Deactivate Silica Gel PurificationIssues->Sol_Purification

Caption: A workflow diagram illustrating the synthesis of this compound via oxidation, with key troubleshooting points and their potential solutions.

References

  • Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Retrieved from [Link]

  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Google Patents.
  • The method of preparing manganese dioxide from pyrolusite and oxidation reaction apparatus thereof. Google Patents.
  • Swern oxidation mechanism || explained with examples. (2020, July 12). YouTube. Retrieved from [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • Swern Oxidation. Organic Chemistry Tutor. Retrieved from [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. Retrieved from [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. Retrieved from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Retrieved from [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Fluoropharm. Retrieved from [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. Retrieved from [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. Retrieved from [Link]

  • Process for the preparation of substituted pyridines. Google Patents.
  • Dess-Martin Periodinane (DMP). Common Organic Chemistry. Retrieved from [Link]

  • Ortho-lithiation with n-BuLi. Reddit. Retrieved from [Link]

  • A novel method for the formylation of Grignard reagent. ResearchGate. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]

  • Dess–Martin oxidation. Wikipedia. Retrieved from [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. Retrieved from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]

  • Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate. PubMed. Retrieved from [Link]

  • swern oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • ChemInform Abstract: Ligand Exchange Reactions of Aryl Pyridyl Sulfoxides with Grignard Reagents: Convenient Preparation of 3- and 4-Pyridyl Grignard Reagents and Examination of the Leaving Abilities of Pyridyl Anions. ResearchGate. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]

  • Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. PubChem. Retrieved from [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
  • understanding-the-role-of-manganese-dioxide-in-the-oxidation-of-phenolic-compounds-by-aqueous-permanganate. Ask this paper | Bohrium. Retrieved from [Link]

  • column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Retrieved from [Link]

  • Dess-Martin Oxidation. Chem-Station Int. Ed. Retrieved from [Link]

  • Oxidation with Manganese Dioxide. TRUNNANO. Retrieved from [Link]

  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Technical Support Center: 5-Fluoro-6-methylpicolinaldehyde Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Purity Enhancement & Troubleshooting | Audience: R&D Chemists, Process Engineers

Executive Summary: The Purity Paradox

5-Fluoro-6-methylpicolinaldehyde (CAS: 1195759-33-7) is a critical intermediate for fluorinated pyridine scaffolds in kinase inhibitors and radioligands.[1] However, it suffers from the "Purity Paradox" common to electron-deficient pyridine aldehydes: it is highly reactive, prone to Cannizzaro disproportionation , aerobic oxidation (to the carboxylic acid), and hydrate formation .

This guide moves beyond standard textbook workups. We provide a self-validating purification logic based on chemoselective bisulfite adduct formation and controlled oxidation kinetics .

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must identify which impurities are compromising your batch. Use this table to correlate observations with chemical reality.

ObservationLikely ImpurityRoot Cause
Broad IR peak at 3400 cm⁻¹ 5-Fluoro-6-methyl-2-pyridinemethanol (Starting Material)Incomplete oxidation; wet oxidant.[1]
New peak at ~11.0 ppm (¹H NMR) 5-Fluoro-6-methylpicolinic acidOver-oxidation; air exposure during workup.[1]
Solid precipitate in neat oil Aldehyde Trimer/PolymerStorage without stabilizer; trace acid catalysis.[1]
M+18 mass peak (LC-MS) Gem-diol (Hydrate)Hygroscopic nature; presence of water in solvent.[1]
Visualizing the Impurity Landscape

The following diagram illustrates the kinetic pathways leading to common impurities during the synthesis (typically oxidation of the alcohol).

ImpurityPathways cluster_prevention Control Points Alcohol Starting Material (Alcohol) Aldehyde Target Product (Aldehyde) Alcohol->Aldehyde Controlled Oxidation (MnO2/SeO2/Swern) Alcohol->Aldehyde Equilibrium (Reversible) Acid Impurity: Acid (Over-oxidation) Aldehyde->Acid Aerobic Oxidation (Slow) Aldehyde->Acid Over-reaction (Fast) Dimer Impurity: Dimer/Hydrate (Storage Degradation) Aldehyde->Dimer H2O / Trace Acid

Figure 1: Reaction pathways showing the narrow window of stability for the target aldehyde.

Module 2: The "Silver Bullet" Protocol (Bisulfite Purification)

Chromatography on silica gel is often inefficient for this compound due to "streaking" caused by the basic pyridine nitrogen and the hydrate equilibrium. The Bisulfite Adduct Method is superior because it relies on a reversible chemical bond specific to the aldehyde functionality, effectively washing away all non-aldehyde impurities (alcohols, halides, isomers).

The Protocol

Prerequisite: Crude oil containing >60% target aldehyde.[1]

Step 1: Adduct Formation (The "Trap")
  • Dissolve the crude this compound (10 g) in Methanol (30 mL) .

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

  • Add the bisulfite solution (15 mL) to the methanol mixture with vigorous stirring.

    • Insight: The solution will warm slightly (exothermic).[1] A white precipitate (the sulfonate adduct) may form.[1][2]

  • Stir for 30 minutes at room temperature.

Step 2: The Wash (The "Purge")
  • Dilute the mixture with Water (50 mL) to dissolve the precipitate (if any) and ensure the adduct is fully in the aqueous phase.

  • Wash the aqueous phase with Ethyl Acetate (3 x 30 mL) .[1]

    • Critical Checkpoint: The organic layer contains your impurities (unreacted alcohol, over-oxidized byproducts, regioisomers). Discard the organic layer (or save for analysis).

    • Validation: The aqueous layer now holds your product in a "protected" latent form.[1]

Step 3: Regeneration (The "Release")
  • Cool the aqueous phase to 0–5°C.

  • Adjust pH to 10–11 using Sodium Carbonate (Na₂CO₃) or 10% NaOH.[1]

    • Warning: Do not exceed pH 12, as this may induce Cannizzaro disproportionation or racemization if chiral centers were present (not applicable here, but good practice).

  • Extract immediately with Dichloromethane (DCM) (3 x 40 mL) .

  • Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure (<30°C).

Result: >98% pure aldehyde as a pale yellow oil/solid.[1]

BisulfiteLogic Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Wash AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Keep Regen Regeneration (pH > 10) AqLayer->Regen Final Pure Aldehyde Regen->Final

Figure 2: Logic flow for the bisulfite purification method.[1]

Module 3: Troubleshooting & FAQs

Q1: My aldehyde is polymerizing upon storage. How do I stop this?

Technical Insight: Pyridine aldehydes are Lewis bases.[1] Trace acids (even from glass surfaces) can catalyze acetal formation or polymerization.[1] Solution:

  • Storage: Store under Argon at -20°C.

  • Stabilization: If acceptable for the next step, store as a 10% solution in anhydrous DCM or Toluene.

  • Container: Use silylated glass vials or Teflon containers to minimize surface acidity.

Q2: I see a "ghost peak" in NMR that disappears after D₂O shake.

Diagnosis: This is the gem-diol (hydrate) form.[1] Mechanism: Electron-deficient aldehydes (like fluoro-pyridines) are hygroscopic.[1]


.[1]
Fix:  This is not a chemical impurity. It will dehydrate back to the aldehyde during your next reaction (e.g., reductive amination or Wittig). To quantify purity, run NMR in anhydrous DMSO-d6 or CDCl3 dried over molecular sieves.[1]
Q3: The bisulfite adduct didn't precipitate. Did it fail?

Answer: No. For some pyridine derivatives, the adduct is highly water-soluble.[1] Action: Do not rely on filtration.[1] Always perform the liquid-liquid extraction (Step 2 of the protocol) to wash away impurities, then regenerate from the aqueous solution.

References

  • Synthesis of Pyridine Aldehydes via Oxidation

    • Title: "Oxidation of hydroxymethyl- or methylpyridines to pyridine aldehydes."[1][3]

    • Source: Wikipedia / Chemical Reviews.[1]

    • URL:[Link][1][3]

  • Bisulfite Purification Protocol

    • Title: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."
    • Source: JoVE (Journal of Visualized Experiments).[1][4]

    • URL:[Link]

  • Non-Aqueous Regeneration (Advanced)

    • Title: "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[5]

    • Source: Journal of Organic Chemistry (via Organic-Chemistry.org).[1]

    • URL:[Link]

  • Safety & Handling

    • Title: "5-Fluoropyridine-2-carboxaldehyde Compound Summary."
    • Source: PubChem.[1][3]

    • URL:[Link][1]

Sources

Improving the regioselectivity of reactions with 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-6-methylpicolinaldehyde

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide practical, in-depth solutions to common challenges related to regioselectivity in reactions involving this versatile synthetic intermediate. As drug development professionals know, controlling reaction outcomes on highly substituted, electron-deficient heterocycles is paramount for efficient synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a complex mixture of products. What are the dominant electronic and steric factors governing the reactivity of this compound?

The Problem: When designing a synthetic route, the first step is to understand the intrinsic reactivity of the starting material. With multiple functional groups on the pyridine ring, predicting the most reactive site can be challenging, often leading to unexpected side products.

The Underlying Chemistry (The "Why"): The regiochemical outcome of reactions on this compound is a delicate balance of competing electronic and steric effects. The pyridine nitrogen and the aldehyde group are strongly electron-withdrawing, creating electrophilic sites on the ring, particularly at the C4 and C6 positions.[1] The fluorine atom also contributes a strong inductive electron-withdrawing effect (-I), further deactivating the ring towards electrophilic attack but making it more susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the methyl group is weakly electron-donating (+I) and provides significant steric hindrance around the C6 position and the adjacent nitrogen atom.[2][3]

This interplay creates a nuanced reactivity map:

  • Nucleophilic Attack on the Ring: The C4 position is the most likely site for nucleophilic attack. It is electronically activated (para to the aldehyde and ortho to the fluorine) and is less sterically hindered than the C6 position.

  • Electrophilic Attack on the Ring: This is generally disfavored due to the electron-deficient nature of the ring. Such reactions are unlikely to proceed without highly activating directing groups, which are absent here.[4]

  • Reactivity of the Aldehyde: The aldehyde carbonyl is a primary site for nucleophilic addition. This can compete with reactions on the ring, especially with strong nucleophiles.

  • Reactivity of the Methyl Group: The protons on the C6-methyl group are weakly acidic and can be deprotonated with a very strong base or undergo free-radical substitution.

FAQ 2: I want to perform a selective C4-functionalization via metalation, but I'm getting poor regioselectivity. How can I improve this?

The Problem: You are attempting a deprotonation-functionalization sequence to introduce a substituent at the C4 position, but are observing a mixture of isomers or decomposition of the starting material. This is a common issue when the relative acidities of the ring protons are similar or when the organometallic intermediate is unstable.

The Underlying Chemistry (The "Why"): Directed ortho-metalation (DoM) is a powerful tool, but on a picolinaldehyde, the aldehyde group is a potent metalation-directing group. However, it directs to the C3 position. The inherent acidity of the C4 proton is enhanced by the cumulative electron-withdrawing effects of the nitrogen, aldehyde, and fluorine. Therefore, a competition exists between C3-metalation (kinetically favored by the directing group) and C4-metalation (thermodynamically favored due to proton acidity). Your choice of base and reaction conditions determines the outcome.[5] Using a standard, highly reactive base like n-BuLi can lead to poor selectivity and competitive addition to the aldehyde.

Troubleshooting & Solutions: The key is to use a sterically hindered, non-nucleophilic base that favors proton abstraction at the most acidic site (C4) over coordination and deprotonation at C3 or addition to the C2-aldehyde.

Parameter Problematic Condition Recommended Solution Rationale
Base n-Butyllithium (n-BuLi)Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)Hindered amide bases are less nucleophilic, reducing the risk of addition to the aldehyde. They are strong enough to deprotonate the ring.[5]
Temperature 0 °C to Room Temp-78 °C (Dry Ice/Acetone)Low temperatures are crucial to prevent side reactions, including decomposition of the lithiated intermediate and unwanted nucleophilic addition.
Solvent Diethyl EtherTetrahydrofuran (THF)THF has better solvating properties for organolithium species at low temperatures, helping to stabilize the intermediate.
Addition Order Base added to substrateSubstrate added to pre-formed base solutionAdding the substrate to the base ensures that the base is always in excess, promoting rapid and clean deprotonation.

Detailed Protocol: Regioselective C4-Lithiation and Quenching This protocol is a representative example. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

  • Base Preparation: In a flame-dried, three-neck flask equipped with a thermometer, N₂ inlet, and dropping funnel, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) and cool to -78 °C. Slowly add diisopropylamine (1.1 eq). To this solution, add n-BuLi (1.05 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by quenching small aliquots with D₂O and analyzing by ¹H NMR or LC-MS to confirm selective C4-deuteration.

  • Electrophilic Quench: Once metalation is complete, add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde; 1.2 eq) in THF dropwise at -78 °C.

  • Workup: After stirring for an appropriate time (e.g., 1 hour to overnight, allowing to warm slowly), quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

FAQ 3: My reaction is targeting the pyridine ring, but I'm getting unwanted side reactions at the aldehyde. How can I protect the aldehyde group?

The Problem: Reagents intended for the pyridine ring (e.g., organometallics, strong bases, or nucleophiles for SNAr) are reacting with the highly electrophilic aldehyde carbonyl.

The Underlying Chemistry (The "Why"): The aldehyde is often the most reactive site in the molecule for nucleophilic addition. To perform chemistry elsewhere, this functionality must be temporarily masked with a protecting group. An ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove with high yield. For aldehydes, acetals are the most common and reliable choice.

Troubleshooting & Solutions: Protect the aldehyde as a cyclic acetal (e.g., a 1,3-dioxolane) before attempting reactions on the pyridine ring. This group is stable to organolithiums, Grignard reagents, and many nucleophiles but is easily removed with mild acid.

Protecting Group Formation Conditions Stability Deprotection Conditions
Dimethyl Acetal Methanol, cat. acid (e.g., H₂SO₄)Strong bases, organometallics, hydridesMild aqueous acid (e.g., 1M HCl, PTSA in acetone/H₂O)
1,3-Dioxolane (Ethylene Glycol Acetal) Ethylene glycol, cat. acid (e.g., PTSA), Dean-Stark trapStrong bases, organometallics, hydrides, oxidation/reductionMild aqueous acid (e.g., 1M HCl, PTSA in acetone/H₂O)

Detailed Protocol: Protection of the Aldehyde as a 1,3-Dioxolane

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), toluene (as the solvent), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until all the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude protected aldehyde is often pure enough for the next step, but can be purified by column chromatography if necessary. You can now proceed with your desired ring functionalization reaction.

  • Deprotection: After your subsequent reaction, dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v). Add a catalytic amount of PTSA or 1M HCl and stir at room temperature until deprotection is complete (monitor by TLC). Neutralize with NaHCO₃ and extract the product.

G start Start: Undesired product mixture q1 What is the primary reaction type? start->q1 metalation Issue: Poor selectivity in C4-metalation q1->metalation Deprotonation/ Functionalization snar Issue: Side reaction at aldehyde during SNAr q1->snar Nucleophilic Aromatic Substitution sol_metal Solution: 1. Use hindered base (LDA/LiTMP) 2. Lower temp to -78°C 3. Check addition order metalation->sol_metal sol_snar Solution: 1. Protect aldehyde as acetal 2. Perform SNAr 3. Deprotect with mild acid snar->sol_snar end End: Improved Regioselectivity sol_metal->end sol_snar->end

References

  • Wikipedia. Regioselectivity. [Link]

  • Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. [Link]

  • PubMed Central (NIH). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. [Link]

  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

  • Quora. Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubMed. Regioselectivity of pyridine deprotonation in the gas phase. [Link]

  • PubMed Central (NIH). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. [Link]

  • ACS Publications. The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. [Link]

  • RSC Publishing. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • PubMed. Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • University of Münster. New method for introducing fluorinated components into molecules. [Link]

  • RSC Publishing. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 5-Fluoro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for a common challenge in synthetic chemistry: the removal of unreacted 5-Fluoro-6-methylpicolinaldehyde from a product mixture. Our goal is to equip you with the knowledge to select and implement the most effective purification strategy for your specific application, ensuring the integrity and purity of your final compound.

Understanding the Challenge: The Properties of this compound

This compound is a heterocyclic aromatic aldehyde. Its chemical nature—possessing a reactive aldehyde group, a basic pyridine ring, and fluorine and methyl substituents—dictates its behavior in reaction mixtures and during purification. The aldehyde group is susceptible to oxidation and can participate in various side reactions. The pyridine nitrogen can be protonated in acidic media, altering the molecule's solubility. A clear understanding of these properties is paramount for selecting an appropriate purification method.

Based on structurally similar compounds, this compound is predicted to be a solid at room temperature with low solubility in water but soluble in common organic solvents.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification process.

Q1: What are the primary methods for removing unreacted this compound?

There are three main strategies for removing unreacted aldehydes from a reaction mixture:

  • Liquid-Liquid Extraction with Sodium Bisulfite: This is often the most effective and scalable method. It relies on the selective reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing the desired product.[3][4]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[5] It is a versatile method but can sometimes lead to product loss or decomposition.

  • Chemical Derivatization (Scavenging): This involves adding a reagent that selectively reacts with the aldehyde to form a new compound that is easily removed by extraction or filtration. This is particularly useful for final polishing steps to remove trace amounts of aldehyde.

Q2: I've tried column chromatography, but I'm getting poor separation or my product seems to be degrading. What's happening?

While effective for many separations, column chromatography on silica gel can be problematic for aldehydes.[5]

  • Causality: Silica gel is acidic and can promote the oxidation of the aldehyde to the corresponding carboxylic acid, or catalyze other side reactions.[5] This can lead to streaking on the TLC plate and co-elution of the impurity with your product.

  • Troubleshooting:

    • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[6]

    • Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system than what is typically used for standard column chromatography.

Q3: The bisulfite extraction method sounds promising. Can you explain the chemistry and provide a detailed protocol?

The bisulfite extraction method is a highly selective and efficient technique for removing aldehydes.[7][8]

  • Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a stable, ionic bisulfite adduct. This salt is highly soluble in water and can be partitioned into the aqueous phase during a liquid-liquid extraction, while the non-aldehyde components remain in the organic phase.[9] The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by treatment with a base if recovery is desired.[10]

  • Experimental Protocol: Removal of Aromatic Aldehydes

    • Dissolution: Dissolve the crude product mixture in a water-miscible organic solvent like methanol (MeOH) or dimethylformamide (DMF).[3][4] The use of a co-solvent is crucial to ensure the aldehyde comes into contact with the aqueous bisulfite.[7][8]

    • Reaction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 30-60 seconds.[3] Be aware that this reaction can be exothermic.

    • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel and shake vigorously.[4]

    • Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of this compound, can be drained off.

    • Washing: Wash the organic layer with brine to remove any residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Q4: My desired product is sensitive to aqueous conditions. Are there non-aqueous alternatives?

If your product is water-sensitive, a full aqueous workup should be avoided. In this case, chemical derivatization using a "scavenger" resin is an excellent alternative.

  • Mechanism: Scavenger resins are solid-supported reagents that react with and bind to specific functional groups. For aldehydes, a common choice is a resin-bound amine, such as an aminomethyl polystyrene resin. The resin reacts with the aldehyde to form an imine, effectively tethering the aldehyde to the solid support.

  • Workflow:

    • Dissolve the crude product mixture in a suitable anhydrous organic solvent.

    • Add the scavenger resin to the solution.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the mixture to remove the resin.

    • Wash the resin with a small amount of the solvent.

    • Combine the filtrate and washings, and concentrate to yield the purified product.

Q5: How can I effectively monitor the removal of the aldehyde during the purification process?

Accurate monitoring is crucial for a successful purification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the purification. A stain that is selective for aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH), can be used. When the TLC plate is dipped in a DNPH solution, the aldehyde will appear as a distinct yellow or orange spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A calibration curve can be generated to determine the concentration of the aldehyde in the product mixture at each stage of the purification.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for detecting and quantifying volatile impurities like aldehydes, offering high sensitivity and specificity.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of precipitated bisulfite adduct The bisulfite adduct of your aldehyde may be soluble in the reaction mixture.[13] The sodium bisulfite solution may not be saturated or freshly prepared.[13]Switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[13] Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[13]
A solid forms at the interface between the organic and aqueous layers during extraction This is likely the insoluble bisulfite adduct.Filter the entire mixture through a pad of Celite to remove the solid before separating the layers.[10]
Incomplete removal of the aldehyde after bisulfite extraction Insufficient shaking or reaction time. The sodium bisulfite solution was not in excess. The choice of the water-miscible co-solvent may not be optimal.[13]Increase the shaking time to ensure complete reaction. Use a larger excess of the saturated sodium bisulfite solution. For aliphatic aldehydes, DMF can improve removal rates.[13]
Low recovery of the desired product The desired product may have some solubility in the aqueous layer. The product may be unstable to the workup conditions.[14]Perform a back-extraction of the aqueous layer with the organic solvent to recover any dissolved product. If the product is unstable, consider a non-aqueous method like using a scavenger resin.

Visualization of Purification Workflow

Decision Tree for Purification Method Selection

The following diagram provides a logical workflow for selecting the most appropriate purification method.

Purification Decision Tree start Crude Product Mixture (with unreacted aldehyde) product_stability Is the product stable to aqueous conditions? start->product_stability chromatography_option Is the separation straightforward (high ΔRf on TLC)? product_stability->chromatography_option Yes scavenger Use Amine-Functionalized Scavenger Resin product_stability->scavenger No bisulfite Perform Bisulfite Liquid-Liquid Extraction chromatography_option->bisulfite No column Perform Column Chromatography chromatography_option->column Yes end Purified Product bisulfite->end scavenger->end column->end complex_column Consider specialized chromatography (e.g., reverse phase, deactivated silica) Bisulfite Extraction Workflow start Crude Product in Miscible Solvent (e.g., MeOH) add_bisulfite Add Saturated Aq. NaHSO₃ Solution start->add_bisulfite shake Vigorous Shaking (30-60s) add_bisulfite->shake form_adduct Aldehyde forms water-soluble adduct shake->form_adduct add_extraction_solvents Add Immiscible Organic Solvent and Water form_adduct->add_extraction_solvents separate_layers Separate Aqueous and Organic Layers add_extraction_solvents->separate_layers wash_organic Wash Organic Layer with Brine separate_layers->wash_organic Organic Layer aqueous_waste Aqueous Layer (contains aldehyde adduct) separate_layers->aqueous_waste Aqueous Layer dry_concentrate Dry (Na₂SO₄) and Concentrate wash_organic->dry_concentrate product Purified Product dry_concentrate->product

Caption: Workflow for bisulfite extraction of aldehydes.

References

  • Vertex AI Search. (n.d.). 6-Chloro-5-methylpyridine-3-carboxaldehyde | Properties, Applications, Safety Data & Supplier China - Pipzine Chemicals.
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Retrieved January 31, 2026, from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved January 31, 2026, from [Link]

  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 31, 2026, from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved January 31, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 406(27), 6881–6891. Retrieved January 31, 2026, from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (2013). A rapid and sensitive spectrofluorometric method for 6-mercaptopurine using CdTe quantum dots. Analytical Methods, 5(3), 673-677. Retrieved January 31, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved January 31, 2026, from [Link]

  • Google Patents. (1943). US2307937A - Removal of formaldehyde from mixtures containing the same.
  • PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved January 31, 2026, from [Link]

  • Science.gov. (n.d.). chemical derivatization techniques: Topics. Retrieved January 31, 2026, from [Link]

Sources

Validation & Comparative

Head-to-head comparison of different synthetic routes to 5-Fluoro-6-methylpicolinaldehyde

[1]

Executive Summary

5-Fluoro-6-methylpicolinaldehyde (5-Fluoro-6-methylpyridine-2-carbaldehyde) is a critical heterocyclic building block, widely utilized in the development of kinase inhibitors, radioligands (e.g.,

12345671

This guide evaluates three distinct synthetic strategies for accessing this aldehyde. Route 1 (Ester Reduction) is identified as the most scalable and reliable method for GMP environments, offering high purity without cryogenic organometallics.[1] Route 2 (Metal-Halogen Exchange) is the preferred "MedChem" route for rapid, small-scale synthesis when the bromo-precursor is available.[1] Route 3 (De Novo Functionalization) describes the construction of the core scaffold from 2-amino-6-methylpyridine, suitable when commercial precursors are unavailable.[1]

Route Analysis & Protocols

Route 1: The "Scalable" Route – Reduction of Methyl 5-fluoro-6-methylpicolinate

Best For: Process Development, Scale-up (>100g), High Purity Requirements.[1]

This route avoids the use of unstable organolithium reagents and cryogenic conditions (-78 °C), making it superior for larger batches.[1] It relies on the commercial availability of Methyl 5-fluoro-6-methylpicolinate (CAS: 1245647-61-3).[1][8] While direct reduction to the aldehyde using DIBAL-H is possible, it is notoriously difficult to control on scale.[1] The Two-Step Red-Ox Protocol (Reduction to alcohol followed by Oxidation) is the industry standard for ensuring high yields and preventing over-reduction.[1]

Mechanism & Logic
  • Reduction: Sodium Borohydride (

    
    ) is used with Calcium Chloride (
    
    
    ) to generate calcium borohydride in situ, a milder and more selective reducing agent than
    
    
    , converting the ester to the primary alcohol.[1]
  • Oxidation: A Swern or Manganese Dioxide (

    
    ) oxidation restores the aldehyde functionality without over-oxidizing to the acid.[1]
    
Experimental Protocol (Two-Step)
  • Step 1: Reduction to Alcohol

    • Dissolve Methyl 5-fluoro-6-methylpicolinate (1.0 eq) in THF/EtOH (2:1 ratio).

    • Cool to 0 °C. Add

      
       (1.5 eq) followed by portion-wise addition of 
      
      
      (2.0 eq).
    • Stir at RT for 4 hours. Monitor by TLC/LCMS.[1]

    • Quench: Carefully add saturated

      
       solution.[1] Extract with EtOAc.[1][7]
      
    • Yield: Typically 90-95% of (5-Fluoro-6-methylpyridin-2-yl)methanol .[1]

  • Step 2: Oxidation to Aldehyde (MnO2 Method)

    • Dissolve the alcohol intermediate in anhydrous DCM (0.1 M).

    • Add activated Manganese(IV) oxide (

      
      , 10-15 eq).[1] Note: High excess is required for kinetics.
      
    • Reflux (40 °C) or stir vigorously at RT for 12-24 hours.

    • Filter through a Celite pad to remove solids.[1] Concentrate filtrate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Final Yield: 80-85% (over two steps).

Route 2: The "MedChem" Route – Metal-Halogen Exchange

Best For: Rapid Synthesis (<5g), Library Generation, Lab Scale.[1]

This route utilizes 2-Bromo-5-fluoro-6-methylpyridine as the starting material.[1] It is a direct, one-pot transformation that is highly efficient but requires cryogenic conditions to stabilize the lithiated intermediate.[1]

Mechanism & Logic

The bromine at the 2-position is highly activated for metal-halogen exchange using


1

1
Experimental Protocol
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 2-Bromo-5-fluoro-6-methylpyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Critical: Maintain temp < -70 °C to prevent Wurtz coupling or polymerization.[1]
    
  • Formylation: Stir for 30 mins at -78 °C, then add anhydrous DMF (3.0 eq) dropwise.

  • Workup: Stir for 1 hour, allowing the mixture to warm to 0 °C. Quench with saturated

    
    .
    
  • Extraction: Extract with

    
     (Ether extracts are often cleaner for aldehydes than EtOAc).[1]
    
  • Yield: 75-85%.

Route 3: The "De Novo" Synthesis – From 2-Amino-6-methylpyridine

Best For: Low Cost, When Precursors are Unavailable, Custom Analog Synthesis.

If the ester or bromo-pyridine precursors are unavailable, the scaffold can be built from the cheap commodity chemical 2-Amino-6-methylpyridine (2-Amino-6-picoline).[1] This route is longer and involves hazardous reagents (diazotization) but is chemically robust.[1]

Mechanism & Logic
  • Electrophilic Fluorination: Direct fluorination using Selectfluor is possible but often yields mixtures.[1] A more reliable sequence is nitration followed by reduction and Balz-Schiemann, or direct bromination followed by fluorination.[1]

  • Sandmeyer Reaction: Converting the amino group to a bromine (to get the Route 2 precursor) or a nitrile (which can be reduced).[1]

Experimental Workflow (Simplified)
  • Precursor Synthesis: 2-Amino-6-methylpyridine

    
    2-Bromo-5-fluoro-6-methylpyridine .
    
    • Note: This often involves a multi-step sequence: Nitration at C3/C5, separation of isomers, reduction to amine, and Balz-Schiemann fluorination.

    • Alternative: Direct fluorination of 2-amino-6-methylpyridine using Selectfluor in MeCN often favors the 5-position (para to amino), followed by Sandmeyer transformation of the amine to bromine.[1]

  • Conversion: Proceed with Route 2 (Lithiation) once the bromo-intermediate is secured.[1]

Head-to-Head Comparison

FeatureRoute 1: Ester ReductionRoute 2: Lithiation (n-BuLi)Route 3: De Novo (Amino)
Starting Material Methyl 5-fluoro-6-methylpicolinate2-Bromo-5-fluoro-6-methylpyridine2-Amino-6-methylpyridine
Steps 2 (Red-Ox)1 (Lithiation)4-5 (Functionalization)
Overall Yield High (80-85%) High (75-85%)Low-Moderate (30-50%)
Scalability Excellent (Kg scale) Moderate (Cryogenic limits)Poor (Purification heavy)
Safety Profile High (Standard reagents)Low (Pyrophoric BuLi)Low (Diazotization risks)
Cost Efficiency Moderate (Precursor cost)ModerateHigh (Cheap start mat.)
Purity Profile Cleanest (Crystalline interm.) Risk of butyl-adductsIsomer mixtures likely

Visualization of Synthetic Logic

SynthesisComparisoncluster_Route1Route 1: Ester Reduction (Scalable)cluster_Route2Route 2: Metal-Halogen Exchange (Fast)cluster_Route3Route 3: De Novo (Low Cost)TargetTARGET:This compoundEsterMethyl 5-fluoro-6-methylpicolinateAlcoholIntermediate:(5-Fluoro-6-methylpyridin-2-yl)methanolEster->AlcoholNaBH4 / CaCl2(Reduction)Alcohol->TargetMnO2 or Swern(Oxidation)Bromo2-Bromo-5-fluoro-6-methylpyridineLithio[2-Lithio-Species](-78°C)Bromo->Lithion-BuLi(Exchange)Lithio->TargetDMF(Formylation)Amino2-Amino-6-methylpyridineAmino->Bromo1. Selectfluor2. Sandmeyer (Br)

Caption: Decision tree comparing the three primary synthetic pathways. Route 1 offers the most linear and scalable approach, while Route 3 feeds into Route 2.

References

  • Preparation of 5- and 6-Carboxyfluorescein (Isomer Separation Context) . ResearchGate.[1][4] Available at: [Link][1]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination with Selectfluor . MDPI. Available at: [Link][1]

  • Methyl 5-fluoro-6-methylpicolinate Product Data . MySkinRecipes / Chemical Suppliers. Available at: [Link][1]

  • Preparation method of fluoropyridine compounds (Patent CN102898358A) . Google Patents.[1] Available at: [1]

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine . Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link][1]

A Senior Application Scientist's Guide to Physicochemical Property Comparison: Methylated vs. Non-Methylated Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, fluorobenzaldehydes are indispensable scaffolds. Their unique electronic properties, conferred by the highly electronegative fluorine atom, make them valuable precursors for pharmaceuticals, agrochemicals, and specialty polymers[1][2][3]. A common synthetic strategy to fine-tune the characteristics of such molecules is the introduction of a methyl group. While seemingly a minor modification, methylation can profoundly alter a molecule's physicochemical properties, impacting everything from its solubility and reactivity to its pharmacokinetic profile.

This guide provides an in-depth, objective comparison of the physicochemical properties of a representative non-methylated fluorobenzaldehyde, 4-Fluorobenzaldehyde , and its methylated analog, 4-Fluoro-3-methylbenzaldehyde . We will delve into the theoretical underpinnings of these differences, provide detailed experimental protocols for their characterization, and present a comparative analysis of the resulting data to empower your research and development decisions.

Theoretical Framework: The Electronic Tug-of-War

The properties of substituted benzaldehydes are governed by a delicate balance of inductive and resonance effects. The fluorine atom is strongly electron-withdrawing via the sigma bonds (a negative inductive effect, -I) but is also a weak electron-donor through its lone pairs into the pi-system (a positive resonance effect, +R). In the para-position, both effects are significant.

The introduction of a methyl group adds another layer of complexity. A methyl group is electron-donating through induction (+I effect) and hyperconjugation. When placed meta to the aldehyde (as in 4-fluoro-3-methylbenzaldehyde), its +I effect influences the overall electron density of the ring and, consequently, the reactivity of the aldehyde group.

// Edges for non-methylated node_nm:f2 -> node_nm:f1 [label="-I (strong)", color="#EA4335", dir=back]; node_nm:f2 -> node_nm:f1 [label="+R (weak)", color="#34A853", constraint=false]; node_nm:f1 -> node_nm:f0 [label="Net e⁻ withdrawal", color="#EA4335", dir=back];

// Edges for methylated node_m:f2 -> node_m:f1 [label="-I (strong)", color="#EA4335", dir=back]; node_m:f3 -> node_m:f1 [label="+I (donating)", color="#34A853"]; node_m:f1 -> node_m:f0 [label="Modulated e⁻ density", color="#FBBC05", dir=back];

// Caption labelloc="b"; label="Electronic influences on the benzaldehyde core."; } enddot Figure 1: A diagram illustrating the competing electronic effects in 4-fluorobenzaldehyde versus its methylated analog. The methyl group's electron-donating nature slightly counteracts the strong withdrawing effect of fluorine.

Comparative Data Analysis

The following table summarizes the key physicochemical properties of 4-Fluorobenzaldehyde and its methylated counterpart, 4-Fluoro-3-methylbenzaldehyde. This data provides a quantitative basis for understanding the impact of methylation.

Property4-Fluorobenzaldehyde4-Fluoro-3-methylbenzaldehydeRationale for Difference
Molecular Weight 124.11 g/mol [1]138.14 g/mol [4]Addition of a -CH₂ group.
Appearance Colorless to light yellow liquid[1][3]--
Melting Point -10 °C[1][2][3][5]Not available (liquid at RT)The added methyl group can disrupt crystal lattice packing, often leading to lower melting points in solids. As both are liquids at room temperature, this effect is less pronounced.
Boiling Point 181 °C (at 758-760 mmHg)[1][5][6]206 °C[7]The increased molecular weight and surface area of the methylated compound lead to stronger van der Waals forces, requiring more energy to transition to the gas phase.
Density ~1.157 g/mL at 25 °C[1][6]1.14 g/mL[7]Density is a complex property, but the addition of a less dense alkyl group can slightly decrease the overall density.
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether[8].Enhanced solubility in various organic solvents[7].The methyl group increases the molecule's lipophilicity (hydrophobicity), generally decreasing aqueous solubility but enhancing solubility in nonpolar organic solvents.
Reactivity The aldehyde is an electrophile, reactive towards nucleophiles[8][9]. The fluorine atom activates the ring.The electron-donating methyl group slightly reduces the partial positive charge on the carbonyl carbon, potentially decreasing its reactivity toward nucleophiles compared to the non-methylated version[10][11].

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for characterizing these compounds.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A pure compound will have a sharp, well-defined melting point range (typically <1°C), while impurities depress and broaden this range[12]. This protocol uses a digital apparatus for precision.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If it is a crystalline solid, pulverize a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm[13][14].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus[15].

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate[12][14].

    • Allow the apparatus to cool at least 20°C below the estimated melting point.

    • Using a fresh sample, heat at a medium rate until 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute[14].

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting point range.

Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility, as it ensures the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute[16].

Methodology:

  • System Preparation: To a series of vials, add a measured amount of solvent (e.g., water, ethanol, DMSO).

  • Solute Addition: Add an excess amount of the benzaldehyde derivative to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached[17].

  • Equilibration: Seal the vials and place them in an overhead shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow them to reach equilibrium[18].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid[18].

  • Sample Analysis: Carefully withdraw a known volume of the supernatant. It is critical not to disturb the solid phase. The sample may need to be filtered through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles[17].

  • Quantification: Dilute the supernatant sample with an appropriate solvent and determine the concentration of the dissolved benzaldehyde using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a standard curve.

Spectroscopic Analysis (¹³C NMR)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the electronic environment of individual atoms within a molecule[19]. The chemical shift (δ) of the carbonyl carbon is particularly sensitive to the electronic effects of substituents on the aromatic ring[20][21]. An increase in electron density (from donating groups) will shield the nucleus, causing an upfield shift (lower ppm value), while electron withdrawal deshields it, causing a downfield shift (higher ppm value).

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the benzaldehyde sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative accuracy if needed, though for chemical shift comparison this is less critical.

  • Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.0 ppm). Identify the carbonyl carbon resonance, which is typically found far downfield (δ > 190 ppm) for benzaldehydes[22]. Compare the chemical shifts between the methylated and non-methylated analogs.

Implications for Drug Development and Synthesis

The observed shifts in physicochemical properties have direct and predictable consequences in a research and development context:

  • Lipophilicity and Permeability: The addition of a methyl group increases the molecule's lipophilicity. This can enhance its ability to cross lipid cell membranes, a critical factor for oral bioavailability and CNS penetration, but may also increase metabolic clearance or non-specific binding.

  • Reactivity and Synthesis: The slight deactivation of the aldehyde group by the electron-donating methyl group can influence reaction kinetics[11]. Nucleophilic addition reactions might proceed more slowly, which could be an advantage for controlling selectivity or a disadvantage if rapid conversion is desired.

  • Formulation and Stability: The higher boiling point of the methylated analog suggests lower volatility, which can be beneficial for handling and storage stability[7]. Differences in solubility will directly dictate the choice of solvents and excipients required for formulation development[8][23].

Conclusion

The strategic methylation of a 4-fluorobenzaldehyde scaffold serves as a classic example of how a minor structural modification can be used to rationally tune physicochemical properties. The introduction of a methyl group at the 3-position increases the boiling point and lipophilicity while slightly modulating the electronic nature and reactivity of the core molecule. A thorough understanding and experimental validation of these properties, using the robust protocols outlined in this guide, are essential for accelerating the design of new pharmaceuticals, agrochemicals, and advanced materials with optimized performance characteristics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Fluorobenzaldehyde: Properties, Production & Market Insights. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 4-Fluorobenzaldehyde: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Quora. (2023). Which is less reactive between benzaldehyde and methanal toward a nucleophile, and why?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 4-Fluorobenzaldehyde(459-57-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Chemical Reviews. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

  • SLS Ireland. (n.d.). 4-Fluorobenzaldehyde, 98%. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional.... Retrieved from [Link]

  • Michigan State University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methylbenzaldehyde. Retrieved from [Link]

  • PMC. (2017). Enantioselective Formal α‐Methylation and α‐Benzylation of Aldehydes by Means of Photo‐organocatalysis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024). Magic methylation with methyl-containing peroxides. Retrieved from [Link]

Sources

Assessing the Novelty of Scaffolds Derived from 5-Fluoro-6-methylpicolinaldehyde

[1][2]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the "magic methyl" effect and strategic fluorination are well-known tactics. However, the simultaneous application of both via 5-Fluoro-6-methylpicolinaldehyde (CAS 884495-34-5) offers a distinct structural vector that remains underutilized.[1] This guide objectively assesses the novelty of scaffolds derived from this building block, specifically focusing on its conversion into 6-fluoro-5-methylimidazo[1,2-a]pyridines and related heterocycles.[1]

By integrating the 6-methyl group (steric selectivity filter) with the 5-fluoro group (metabolic blocker and electronic modulator), this scaffold offers a superior balance of lipophilicity (LogD) , metabolic stability (t1/2) , and kinase selectivity compared to non-substituted or mono-substituted analogs.[1]

Part 1: Chemical Profile & Rational Design

Why this Building Block? The this compound core is not merely a "decorated" pyridine; it is a pre-encoded selectivity tool.[1]

  • The 6-Methyl "Twist" (Steric Control):

    • Located ortho to the pyridine nitrogen, the methyl group exerts steric pressure on any fused ring system or biaryl linkage formed at the nitrogen or C2 position.[1]

    • Consequence: In kinase inhibitors, this forces the molecule out of planarity, potentially inducing atropisomerism that can lock the ligand into a bioactive conformation, reducing the entropic penalty of binding.[1]

  • The 5-Fluoro "Block" (Metabolic & Electronic):

    • Metabolic:[1] The C5 position of picolinaldehydes is electronically enriched and prone to oxidative metabolism (CYP450).[1] Fluorination here shuts down this clearance pathway.

    • Electronic: Fluorine is highly electronegative, lowering the pKa of the pyridine nitrogen (and subsequent fused imidazoles).[1] This reduces non-specific protein binding and improves membrane permeability (higher LogD at physiological pH).[1]

Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy this specific scaffold versus standard alternatives.

ScaffoldSelectionStartTarget RequirementSelectivityIs Selectivity/Twist Required?Start->SelectivityMetabStabIs C5 Metabolic Soft Spot?Selectivity->MetabStabYes (Twist needed)FluoroOnlyUse 5-FluoropicolinaldehydeSelectivity->FluoroOnlyNo (Planar preferred)BasicityIs Low Basicity Required?MetabStab->BasicityYes (Block C5)MethylOnlyUse 6-MethylpicolinaldehydeMetabStab->MethylOnlyNoBasicity->MethylOnlyNoTargetScaffoldUse this compoundBasicity->TargetScaffoldYes (Lower pKa)StandardUse PicolinaldehydeFluoroOnly->StandardCost Sensitive?

Figure 1: Decision logic for selecting this compound based on SAR requirements.

Part 2: Comparative Performance Data

To validate the utility of this scaffold, we compare the physicochemical properties of the parent aldehyde and its derived Imidazo[1,2-a]pyridine core against standard benchmarks.[1]

Table 1: Physicochemical Comparison of Pyridine Scaffolds Data synthesized from computed properties (ChemAxon/ACD) and literature precedents [1, 3].

Property5-Fluoro-6-methyl (Target)6-Methyl (Control A)5-Fluoro (Control B)[1]Unsubstituted (Control C)
pKa (Pyridine N) ~3.1 (Predicted)4.32.83.8
LogP (Consensus) 1.21.10.80.7
Metabolic Liability Low (C5 blocked)Medium (C5 exposed)Low (C5 blocked)High (C5/C6 exposed)
Conformation Twisted (if N-subst.)[1]TwistedPlanarPlanar
Kinase Selectivity High (Shape driven)MediumLowLow

Interpretation:

  • The Target scaffold maintains the metabolic stability of the fluoro-analog but gains the lipophilicity and conformational restriction of the methyl-analog.

  • The pKa depression (3.1 vs 4.[1]3) indicates that derivatives will be less protonated at physiological pH (7.4), facilitating passive diffusion across cell membranes.[1]

Part 3: Synthetic Versatility & Protocols

The primary utility of this compound is in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to form fused heterocycles.[1] This one-pot reaction creates a library of kinase-privileged scaffolds.

Workflow: GBB Reaction Pathway

The following diagram outlines the synthesis of a 6-fluoro-5-methylimidazo[1,2-a]pyridine scaffold.

GBBReactionAldehyde5-Fluoro-6-methylpicolinaldehydeImineSchiff BaseIntermediateAldehyde->ImineAcid Cat.Amine2-Aminopyridine(Substituted)Amine->ImineIsocyanideR-IsocyanideCyclization[4+1] CycloadditionIsocyanide->CyclizationImine->Cyclization+ IsocyanideProduct6-Fluoro-5-methylimidazo[1,2-a]pyridineCyclization->Product- H+

Figure 2: One-pot Groebke-Blackburn-Bienaymé (GBB) synthesis pathway.[1]

Experimental Protocol: Synthesis of 6-Fluoro-5-methylimidazo[1,2-a]pyridine

This protocol is adapted from optimized GBB conditions for hindered aldehydes [2, 4].[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • 2-Aminopyridine (1.0 equiv)[1]

  • tert-Butyl isocyanide (1.1 equiv)[1]

  • Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Acetic Acid (10 mol%)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial, dissolve this compound (139 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes to pre-form the imine (Schiff base). Note: The 6-methyl group may slow this step; ensure clarity before proceeding.[1]

  • Addition: Add tert-butyl isocyanide (124 µL, 1.1 mmol) followed by the catalyst Sc(OTf)3 (25 mg, 0.05 mmol).

  • Reaction: Seal the vial and heat to 60°C for 4-6 hours. Alternatively, microwave irradiation at 100°C for 20 minutes can be used to overcome the steric hindrance of the 6-methyl group.

  • Work-up: Concentrate the solvent in vacuo. Redissolve the residue in DCM (10 mL) and wash with saturated NaHCO3 (2 x 5 mL).

  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via 1H NMR. Look for the characteristic disappearance of the aldehyde proton (~10 ppm) and the presence of the imidazo-H3 proton (if non-substituted isocyanide was used) or the distinct splitting pattern of the pyridine ring protons.[1]

Part 4: Novelty Assessment & Applications

Case Study: Kinase Inhibitor Design (Aurora/CDK) In the development of Aurora kinase inhibitors, the "DFG-out" conformation is often targeted.[1]

  • Novelty Factor: The 5-fluoro-6-methyl substitution pattern provides a unique vector.[1] The 6-methyl group can clash with the "gatekeeper" residue or the hinge region, forcing the inhibitor into a specific trajectory that avoids off-target binding (e.g., against kinases with smaller gatekeepers) [5].[1]

  • Zinc Binding: Recent studies have also utilized this aldehyde to synthesize fluorinated chelates for MRI sensing of labile Zinc, leveraging the fluorine atom as an NMR reporter (

    
    F-NMR) [6].[1]
    
References
  • Impact of Fluorine on Lipophilicity: Linclau, B., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs."[1] Journal of Medicinal Chemistry, 2020.[1] Link[1]

  • GBB Reaction Overview: Shaabani, A., et al.[1] "The Groebke-Blackburn-Bienaymé Reaction in its Maturity: Innovation and Improvements." Beilstein Journal of Organic Chemistry, 2024.[1] Link

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in Medicinal Chemistry."[1] Chemical Society Reviews, 2008.[1] Link

  • Microwave GBB Protocols: Bienaymé, H., et al.[1] "A New Heterocyclic Multicomponent Reaction." Angewandte Chemie International Edition, 1998.[1] Link

  • Aurora Kinase Inhibitors: Lawrence, H.R., et al. "Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2014.[1][2] Link[1]

  • Zinc Sensing Applications: Bar-Shir, A., et al. "Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc."[1] Journal of the American Chemical Society, 2021.[1] Link[1]

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-6-methylpicolinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the synthesis and application of novel compounds like 5-Fluoro-6-methylpicolinaldehyde represent the forefront of innovation. This fluorinated pyridine aldehyde is a valuable building block in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] However, with great utility comes the critical responsibility of proper handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

A thorough understanding of the inherent risks associated with this compound is the bedrock of safe disposal. While a complete safety data sheet (SDS) for this specific compound is not widely available, we can infer its primary hazards from its chemical structure and data on analogous compounds.

Key Hazard Considerations:

  • Toxicity: The GHS hazard statement H302 indicates that this compound is harmful if swallowed.[2]

  • Irritation: Based on data for the closely related compound 6-Methylpyridine-2-carboxaldehyde, it is prudent to assume that this compound is a skin and eye irritant and may cause respiratory irritation upon inhalation.[3][4]

  • Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[5] Therefore, improper disposal that allows the compound to enter waterways is a significant concern.

  • Reactivity: While specific reactivity data is limited, the aldehyde functional group can be susceptible to oxidation and other reactions. It is crucial to avoid contact with strong oxidizing agents, acids, and bases during storage and disposal.

Hazard Class GHS Pictogram Hazard Statement Precautionary Statements
Acute Toxicity, Oral (Category 4)

H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation (Assumed, Category 2)

H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Assumed, Category 2A)

H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Assumed, Category 3)

H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Minor Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operational.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[6]

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

Major Spills:

In the case of a large spill, evacuate the laboratory immediately and follow your institution's emergency procedures. Contact your Environmental Health and Safety (EHS) department for assistance.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail and adherence to institutional and regulatory guidelines.

Step 1: Waste Segregation - The Cardinal Rule

The primary principle of chemical waste management is segregation. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated chemical waste.[7] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.

Step 2: Selecting the Appropriate Waste Container

  • Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant container.[8] Ensure the container material is compatible with halogenated organic compounds.

  • Secure Closure: The container must have a tightly sealing lid to prevent the escape of vapors.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixed waste stream.

Step 3: Waste Collection and Storage

  • In-Lab Collection: Collect all waste, including rinsate from cleaning contaminated glassware, in the designated, labeled container.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be disposed of down the drain.[7][8]

  • Adherence to Regulations: Your EHS department will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_collect Collection & Storage cluster_disposal Final Disposal A Identify Waste as This compound B Segregate from Non-Halogenated Waste A->B Crucial First Step C Select Compatible (e.g., HDPE) Container B->C Maintain Segregation D Label Container Clearly: 'Hazardous Waste' & Chemical Name C->D Ensure Safety & Compliance E Collect Waste & Rinsate in Designated Container D->E Ready for Collection F Store in Satellite Accumulation Area with Secondary Containment E->F Safe Temporary Storage G Contact EHS for Waste Pickup F->G Initiate Disposal H EHS Manages Compliant Off-Site Disposal G->H Final Step

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of hazard identification, proper PPE usage, diligent spill management, and a structured disposal workflow, researchers can confidently handle this valuable compound while minimizing risks. This proactive approach to chemical waste management is fundamental to a sustainable and responsible research enterprise.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Metaldehyde. Retrieved from [Link]

  • PICOL. (n.d.). acticide® la 1209. Retrieved from [Link]

  • (n.d.). MATERIAL SAFETY DATA SHEET OF METALDEHYDE 6% GR. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, July 24). Volatile Organic Compounds' Impact on Indoor Air Quality. Retrieved from [Link]

  • (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 2-Methyl-5-Vinyl. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Mitsubishi Chemical Advanced Materials. (n.d.). Chemical resistance in engineering plastics. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • Bal Seal Engineering Company, Inc. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-fluoro-5-methylpyridine-3-carbaldehyde. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Fluoro-5-Methyl. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.